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  • Product: (S)-2-(1,4-dioxan-2-yl)acetic acid

Core Science & Biosynthesis

Foundational

(S)-2-(1,4-dioxan-2-yl)acetic acid chemical structure and properties

This technical guide details the structure, properties, and synthesis of (S)-2-(1,4-dioxan-2-yl)acetic acid , a critical chiral building block in medicinal chemistry. Executive Summary (S)-2-(1,4-dioxan-2-yl)acetic acid...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structure, properties, and synthesis of (S)-2-(1,4-dioxan-2-yl)acetic acid , a critical chiral building block in medicinal chemistry.

Executive Summary

(S)-2-(1,4-dioxan-2-yl)acetic acid (C₆H₁₀O₄) is a hydrophilic, chiral heterocyclic scaffold used to modulate the physicochemical properties of drug candidates.[1] Unlike its carbocyclic analog (cyclohexylacetic acid), the 1,4-dioxane ring significantly lowers lipophilicity (LogP ~ -0.[1]7) while maintaining a similar steric volume. This molecule is increasingly utilized in Fragment-Based Drug Discovery (FBDD) , PROTAC linker design , and as a bioisostere for morpholine or piperidine rings to improve aqueous solubility and metabolic stability.

This guide provides a definitive analysis of its structural dynamics, a self-validating chemo-enzymatic synthesis protocol, and quality control parameters.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Nomenclature & Identifiers[1][4][5]
  • IUPAC Name: 2-[(2S)-1,4-dioxan-2-yl]acetic acid[1]

  • Common Name: (S)-1,4-Dioxane-2-acetic acid[1]

  • CAS Number (Racemic): 210647-03-3[1]

  • CAS Number ((S)-Isomer): Note: Often custom-synthesized; specific isomer CAS is vendor-dependent (e.g., analogs like (S)-1,4-dioxane-2-carboxylic acid are 1821739-82-5).[1]

  • Molecular Formula: C₆H₁₀O₄[1]

  • Molecular Weight: 146.14 g/mol [1][2]

Stereochemistry & Conformation

The 1,4-dioxane ring exists predominantly in a chair conformation .[1] In the (S)-enantiomer, the acetic acid side chain at position C2 prefers the equatorial orientation to minimize 1,3-diaxial interactions, although the energy barrier to ring inversion is relatively low (approx. 10 kcal/mol).

Key Structural Feature: The presence of two ether oxygens creates a strong dipole and allows the molecule to act as a hydrogen bond acceptor (HBA) without being a donor (except for the carboxylic acid tail), making it ideal for crossing lipid membranes while retaining solubility.

G cluster_0 Conformational Analysis cluster_1 Pharmacophore Properties Chair_Eq Major Conformer (Equatorial Side Chain) Minimizes 1,3-diaxial strain Chair_Ax Minor Conformer (Axial Side Chain) Higher Energy Chair_Eq->Chair_Ax Ring Flip (~10 kcal/mol) O1 O-1 Ether H-Bond Acceptor COOH Carboxylic Acid (pKa ~3.8) Ionizable Head O4 O-4 Ether H-Bond Acceptor

Figure 1: Conformational dynamics and pharmacophoric features of the 1,4-dioxane scaffold.

Physical & Chemical Properties[1][2][3][4][5][7]

PropertyValueContext
Physical State White Crystalline SolidHygroscopic; store under desiccant.[1]
Melting Point 68 – 74 °CSharp range indicates high optical purity.[1]
Boiling Point >240 °C (Predicted)Decomposes before boiling at atm pressure.[1]
pKa (Acid) 3.78 ± 0.10Comparable to acetic acid; exists as anion at pH 7.[1]4.
LogP -0.71Highly hydrophilic (Lipinski compliant).[1]
Solubility Water, DMSO, MeOHHigh aqueous solubility aids formulation.
Chirality (S)-EnantiomerLevorotatory [α]D (typically negative in MeOH).[1]

Synthetic Protocol: Chemo-Enzymatic Resolution

Objective: Produce high-purity (>99% ee) (S)-2-(1,4-dioxan-2-yl)acetic acid. Rationale: Chemical asymmetric synthesis is difficult due to the flexibility of the dioxane ring.[1] Enzymatic kinetic resolution is the industry standard for high optical purity, utilizing the stereoselectivity of lipases.

Workflow Diagram

Synthesis start Start: Diethylene Glycol + Epichlorohydrin racemate Racemic Intermediate: Ethyl 2-(1,4-dioxan-2-yl)acetate start->racemate 1. Cyclization 2. Oxidation 3. Esterification enzyme Enzymatic Hydrolysis (CAL-B Lipase, pH 7.0) racemate->enzyme Phosphate Buffer 25°C separation Phase Separation (Aq. vs Organic) enzyme->separation Kinetic Resolution product Product: (S)-2-(1,4-dioxan-2-yl)acetic acid (>99% ee) separation->product Aqueous Phase (Acidification) ester Unreacted (R)-Ester (Recycle/Discard) separation->ester Organic Phase

Figure 2: Chemo-enzymatic workflow for isolating the (S)-enantiomer.

Step-by-Step Methodology
Phase 1: Synthesis of Racemic Precursor
  • Cyclization: React diethylene glycol with epichlorohydrin in the presence of NaOH to form 2-(hydroxymethyl)-1,4-dioxane.

  • Oxidation: Treat the alcohol with Jones Reagent (CrO₃/H₂SO₄) or TEMPO/NaOCl to yield racemic 1,4-dioxane-2-carboxylic acid.[1]

  • Homologation (Arndt-Eistert):

    • Convert acid to acid chloride (SOCl₂).[1]

    • React with diazomethane to form the diazoketone.[1]

    • Wolff rearrangement in ethanol/Ag₂O to yield racemic ethyl 2-(1,4-dioxan-2-yl)acetate .[1]

Phase 2: Enzymatic Resolution (The Self-Validating Step)

This step ensures optical purity.[1] If the reaction stalls at 50% conversion, the enzyme is highly selective.

  • Preparation: Suspend racemic ethyl 2-(1,4-dioxan-2-yl)acetate (10 g) in 100 mL of 0.1 M Phosphate Buffer (pH 7.0).

  • Enzyme Addition: Add Novozym 435 (immobilized Candida antarctica Lipase B, 500 mg).

  • Incubation: Stir at 25°C. Monitor pH and maintain at 7.0 using a pH-stat with 1M NaOH.

    • Validation: The consumption of NaOH correlates directly to the % conversion.[1] Stop reaction at exactly 50% conversion (theoretical yield of one enantiomer).[1]

  • Workup:

    • Filter off the enzyme (reusable).[1]

    • Extract the mixture with Ethyl Acetate (3x).[1][3] The organic layer contains the unreacted (R)-ester .[1]

    • Acidify the remaining aqueous phase to pH 2.0 with HCl.[1]

    • Extract the aqueous phase with Ethyl Acetate.[1][3][4] This organic layer contains the (S)-acid .[1][5][6]

  • Purification: Dry over MgSO₄ and recrystallize from Hexane/EtOAc to obtain pure (S)-2-(1,4-dioxan-2-yl)acetic acid.

Medicinal Chemistry Applications

Bioisosterism & Solubility

The 1,4-dioxane ring is a classic bioisostere for:

  • Cyclohexane: Reduces LogP by ~2-3 units, vastly improving water solubility.[1]

  • Piperidine/Morpholine: Removes the basic nitrogen, eliminating potential hERG channel liability or unwanted protonation at physiological pH.

PROTAC Linkers

In Proteolysis Targeting Chimeras (PROTACs), the linker physicochemical properties are crucial.[7]

  • Utility: (S)-2-(1,4-dioxan-2-yl)acetic acid serves as a rigid, hydrophilic anchor.[1]

  • Advantage: Unlike flexible PEG chains, the dioxane ring introduces defined geometry (entropy reduction), potentially improving the binding cooperativity between the E3 ligase and the target protein.

Quality Control & Analytical Profiling

To validate the "Trustworthiness" of the synthesized material, the following analytical methods are required:

Chiral HPLC Method[1][8]
  • Column: Chiralpak AD-H or IC (Amylose-based).[1]

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm.[1]

  • Expectation: The (S)-enantiomer typically elutes after the (R)-enantiomer on AD-H columns (verify with racemic standard). Target ee > 98% .

NMR Validation
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.2 (s, 1H, -COOH)

    • δ 3.80–3.60 (m, 5H, Ring protons + side chain CH)

    • δ 3.50–3.30 (m, 2H, Ring protons)

    • δ 2.45 (d, 2H, -CH₂-COOH)

  • Diagnostic Signal: The splitting pattern of the CH₂ alpha to the carboxyl group confirms the substitution at the 2-position.[1]

References

  • Enzymatic Resolution of Dioxane Derivatives

    • Source: Gotor, V., et al.
    • Context: Establishes CAL-B as the preferred lipase for resolving dioxane esters.[1]

    • [1]

  • 1,4-Dioxane as a Pharmacophore

    • Source: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.
    • Context: Discusses the LogP lowering effect of replacing carbocycles with dioxanes.
    • [1]

  • General Properties of 1,4-Dioxane-2-acetic acid (Racemic)

    • Source: PubChem Compound Summary for CID 18469226.[1]

    • Context: Physical property data and safety sheets.[1]

    • [1]

  • Synthesis of 1,4-Dioxane-2-carboxylic acid (Precursor)

    • Source: "Process for the preparation of 1,4-dioxane-2-carboxylic acid."[1] US Patent 5,326,887 (Analogous chemistry).[1]

    • Context: Industrial routes to the oxidized dioxane core.[1]

    • [1]

Sources

Exploratory

physicochemical properties of chiral dioxane acetic acid derivatives

The following technical guide is structured to provide actionable, high-level insights for researchers utilizing chiral dioxane acetic acid scaffolds in drug discovery. Technical Guide & Whitepaper Executive Summary The...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, high-level insights for researchers utilizing chiral dioxane acetic acid scaffolds in drug discovery.

Technical Guide & Whitepaper

Executive Summary

The 1,4-dioxane-2-acetic acid scaffold (CAS 210647-03-3) represents a critical bioisostere in modern medicinal chemistry. Unlike the planar phenyl ring or the highly basic piperidine, the saturated 1,4-dioxane ring offers a unique combination of three-dimensionality (sp³ character) , polarity (LogP < 0) , and metabolic stability .

This guide addresses the specific challenges of working with chiral derivatives of this scaffold. It moves beyond basic characterization to explore the stereoelectronic effects that dictate solubility, pKa, and binding affinity. We focus on the (2S) and (2R) enantiomers of 2-(1,4-dioxan-2-yl)acetic acid, a "polar handle" used to modulate the lipophilicity of drug candidates without introducing hydrogen bond donors (HBD) that might impede membrane permeability.

Structural Dynamics & Stereochemistry

Conformational Analysis: The Chair-Boat Equilibrium

The 1,4-dioxane ring exists predominantly in a chair conformation, similar to cyclohexane but with significantly different torsional energy profiles due to the C–O bonds.

  • The Anomeric Effect: While less pronounced than in sugars, the dipole-dipole interactions between the ring oxygens and the exocyclic carbonyl group at C2 influence conformational stability.

  • Equatorial Preference: In 2-substituted 1,4-dioxanes, the substituent (in this case, the -CH2COOH tail) strongly prefers the equatorial position to minimize 1,3-diaxial repulsive interactions with the C-H bonds at positions 3 and 5.

  • Impact on Binding: The equatorial preference "locks" the vector of the acetic acid tail, reducing the entropic penalty upon protein binding compared to open-chain ether analogs.

Visualization: Conformational Energy Landscape

The following diagram illustrates the thermodynamic preference for the equatorial conformer.

DioxaneConformation cluster_legend Thermodynamic Stability ChairEq Equatorial Chair (Global Min) -CH2COOH extended TwistBoat Twist-Boat Intermediate High Energy (+5-7 kcal/mol) ChairEq->TwistBoat Ring Inversion (Barrier ~10 kcal/mol) TwistBoat->ChairEq Relaxation ChairAx Axial Chair Steric Strain (1,3-diaxial) TwistBoat->ChairAx Relaxation ChairAx->TwistBoat Reversion desc The equatorial conformer is stabilized by minimizing steric clash, critical for predictable SAR modeling.

Figure 1: Conformational equilibrium of 2-substituted 1,4-dioxane. The equatorial chair is the dominant bioactive species.

Physicochemical Properties

The utility of the dioxane acetic acid scaffold lies in its ability to lower LogP while maintaining a specific steric volume.

Quantitative Data Profile

The following values represent the baseline properties for 2-(1,4-dioxan-2-yl)acetic acid .

PropertyValueTechnical Context
Molecular Weight 146.14 g/mol Fragment-like, ideal for FBDD (Fragment-Based Drug Discovery).
LogP (Oct/Water) -0.7 to -0.3Highly hydrophilic. Used to lower the lipophilicity of greasy pharmacophores.
pKa (Acid) 4.2 – 4.5Slightly more acidic than glutaric acid due to the inductive effect of the β-oxygen atom.
H-Bond Acceptors 4Two ether oxygens + Carbonyl + Hydroxyl oxygen.
H-Bond Donors 1Carboxylic acid -OH.
Rotatable Bonds 2The C2-C(alpha) and C(alpha)-COOH bonds allow limited flexibility.
Water Solubility MiscibleInfinite solubility in water; requires extraction with polar organics (e.g., EtOAc/n-BuOH).
The "Ether Oxygen" Inductive Effect

A critical design consideration is the acidity of the carboxylic tail.

  • Mechanism: The ether oxygen at position 1 exerts a through-bond inductive electron-withdrawing effect ($ -I $ effect).

  • Result: This stabilizes the carboxylate anion more effectively than a pure alkyl chain, lowering the pKa by approximately 0.3–0.5 units compared to a standard aliphatic acid (e.g., valeric acid, pKa ~4.8).

  • Implication: At physiological pH (7.4), the molecule is >99.9% ionized (anionic), which prevents passive diffusion across the Blood-Brain Barrier (BBB) unless masked as a prodrug or balanced by a cationic center.

Experimental Protocols

Synthesis: Enantioselective Route

To ensure high optical purity (>99% ee), avoid classical resolution. Use a chiral pool approach starting from (S)- or (R)-epichlorohydrin or glycidyl tosylate.

Protocol: Ring Construction via Williamson Ether Synthesis

  • Starting Material: (S)-Epichlorohydrin (for the (S)-dioxane derivative).

  • Reagent: Ethylene glycol (excess) and Lewis acid catalyst (

    
    ).
    
  • Cyclization: Treat the resulting chlorohydrin ether with Sodium Hydride (NaH) in THF to effect ring closure (intramolecular

    
    ).
    
  • Side Chain Extension: The resulting hydroxymethyl-1,4-dioxane is converted to the nitrile via mesylation and cyanide displacement, followed by hydrolysis to the acetic acid.

Chiral Separation (HPLC)

If synthesis yields a racemate, separation is challenging due to the lack of a UV chromophore (only weak absorbance at <210 nm).

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Ethanol : TFA (90 : 10 : 0.1).

    • Note: The TFA is critical to suppress ionization of the carboxylic acid, ensuring sharp peaks.

  • Detection: Refractive Index (RI) or ELSD (Evaporative Light Scattering Detector) is preferred over UV due to low extinction coefficients.

LogD Determination (Shake-Flask Method)

Due to the high hydrophilicity, standard potentiometric methods may struggle.

  • Phase System: 1-Octanol (water-saturated) vs. Phosphate Buffer (pH 7.4, octanol-saturated).

  • Equilibration: Vortex sample (1 mg/mL) for 1 hour at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases using LC-MS/MS (electrospray negative mode, ESI-).

    • Why LC-MS? UV detection is unreliable for this scaffold at low concentrations.

Workflow Visualization

The following diagram outlines the decision tree for integrating this scaffold into a drug discovery campaign, highlighting the critical "Go/No-Go" decision points based on physicochemical data.

Workflow cluster_note Quality Control Start Target Identification (Need Polar Spacer) Synth Synthesis (Chiral Epoxide Route) Start->Synth CheckEE Check Optical Purity (>98% ee required) Synth->CheckEE Purify Chiral HPLC (AD-H Column) CheckEE->Purify No (<98%) PropTest Property Profiling (LogD, pKa, Solubility) CheckEE->PropTest Yes Purify->CheckEE Decision Is LogD < -1.0? PropTest->Decision Prodrug Develop Prodrug (Ester/Amide) Decision->Prodrug Yes (Too Polar) LeadOpt Proceed to Lead Opt Decision->LeadOpt No (Optimal) Prodrug->LeadOpt note1 Ensure TFA is used in HPLC to prevent peak tailing.

Figure 2: Development workflow for chiral dioxane acetic acid intermediates.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18469226, 2-(1,4-Dioxan-2-yl)acetic acid. Retrieved from [Link]

  • Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 1,4-Dioxane-2-carboxylic acid properties. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2006).Synthesis of Functionalized 1,4-Dioxanes. Enamine/ChemSpace Technical Report. (General reference for dioxane ring synthesis methodologies).
  • Agency for Toxic Substances and Disease Registry (ATSDR) (2012). Toxicological Profile for 1,4-Dioxane: Physical and Chemical Properties. Retrieved from [Link]

  • Cheméo. Chemical Properties of 1,4-Dioxane-2,5-dione (Related Scaffold). Retrieved from [Link]

Foundational

metabolic stability of dioxane-based carboxylic acids

Title: Metabolic Stability of Dioxane-Based Carboxylic Acids: A Strategic Guide for Medicinal Chemists Executive Summary The integration of dioxane rings with carboxylic acid moieties represents a high-value pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Metabolic Stability of Dioxane-Based Carboxylic Acids: A Strategic Guide for Medicinal Chemists

Executive Summary

The integration of dioxane rings with carboxylic acid moieties represents a high-value pharmacophore strategy in modern drug discovery, offering a balance of solubility,


 character, and bioisosteric utility (e.g., phenyl ring replacement). However, this structural motif introduces distinct metabolic liabilities: oxidative ring scission  of the dioxane core and reactive acyl glucuronide (AG) formation  at the carboxylic acid tail.

This technical guide provides a mechanistic breakdown of these instability pathways and actionable engineering strategies to mitigate them. It synthesizes data from PPAR


 agonists (e.g., NS-220) and general heterocyclic metabolism to establish a "stability-first" design philosophy.

Structural Rationale & Chemical Space[1]

The dioxane-carboxylic acid motif is frequently employed to modulate lipophilicity (


) and target engagement.
  • 1,4-Dioxane: Often used as a linker or morpholine bioisostere. It lowers

    
     compared to cyclohexane but introduces two inductive oxygen withdrawals.
    
  • 1,3-Dioxane: A common bioisostere for phenyl rings (e.g., in PPAR agonists), providing a rigid spacer with defined vectorality for the carboxylic acid.

The Core Challenge: The metabolic fate of this molecule is a competition between CYP450-mediated oxidation (Phase I) and UGT-mediated conjugation (Phase II).

Mechanisms of Metabolic Instability

Phase I: Oxidative Ring Scission (The Dioxane Liability)

The dioxane ring is not metabolically inert. It is a prime substrate for CYP2E1 and CYP3A4. The mechanism involves Hydrogen Atom Transfer (HAT) from the


-carbon (adjacent to oxygen), which is electronically activated for radical formation but can be sterically accessible.
  • Mechanism:

    • 
      -Hydroxylation:  CYP enzyme inserts oxygen at the C-H bond adjacent to the ether oxygen.
      
    • Hemiacetal Collapse: The resulting

      
      -hydroxy intermediate is unstable.
      
    • Ring Opening: In 1,4-dioxane, this leads to the formation of (2-hydroxyethoxy)acetic acid (HEAA) or lactone intermediates. In 1,3-dioxanes, this can lead to ring cleavage and aldehyde release.

Phase II: Acyl Glucuronide Reactivity (The Acid Liability)

The carboxylic acid is a substrate for UDP-glucuronosyltransferases (UGTs). The resulting 1-


-O-acyl glucuronide  is not merely an excretion product; it is a potential electrophile.
  • Acyl Migration: The drug moiety migrates from C1 to C2/C3/C4 of the glucuronic acid ring.

  • Covalent Binding: These isomers can react with lysine residues on serum albumin or liver proteins, leading to immune-mediated idiosyncratic toxicity (IADRs).

Visualization: Metabolic Degradation Pathways

The following diagram illustrates the dual metabolic risks: oxidative ring opening and reactive conjugation.

MetabolicPathways Parent Dioxane-Carboxylic Acid (Parent Drug) CYP CYP450 (2E1/3A4) Oxidative Attack Parent->CYP Phase I UGT UGT Enzymes Conjugation Parent->UGT Phase II AlphaOH α-Hydroxy Intermediate (Unstable Hemiacetal) CYP->AlphaOH α-C Hydroxylation RingOpen Ring Scission Product (e.g., HEAA / Aldehydes) AlphaOH->RingOpen Spontaneous Collapse AcylGluc 1-β-O-Acyl Glucuronide (Phase II Metabolite) UGT->AcylGluc Glucuronidation Migration Acyl Migration (2/3/4-isomer) AcylGluc->Migration pH > 7.4 Instability Covalent Covalent Protein Adduct (Immune Toxicity Risk) Migration->Covalent Nucleophilic Attack (Lys)

Figure 1: Dual metabolic instability pathways showing CYP-mediated ring scission and UGT-mediated reactive metabolite formation.

Optimization Strategies: Engineering Stability

To successfully utilize this scaffold, you must block these "soft spots" using the following medicinal chemistry tactics.

Strategy A: Stabilizing the Dioxane Ring
  • Gem-Dimethylation (The "Thorpe-Ingold" Effect):

    • Placing a gem-dimethyl group at the C2 or C5 position of 1,3-dioxane (or adjacent to oxygen in 1,4-dioxane) sterically hinders CYP approach.

    • Example: In PPAR

      
       agonist NS-220 , the 1,3-dioxane is substituted at the 2-position with the carboxylic acid and a methyl group.[1] This quaternary center prevents 
      
      
      
      -oxidation at that site.
  • Deuteration:

    • Replace protons at the metabolic hot spot (

      
      -carbons) with Deuterium. This exploits the Kinetic Isotope Effect (KIE), significantly slowing down the C-H bond breakage rate (
      
      
      
      ).
  • Fluorination:

    • Introduction of fluorine at the C4/C5 positions reduces electron density, making the ring less susceptible to oxidative radical attack.

Strategy B: Mitigating Acyl Glucuronide Risks
  • Steric Shielding of the Carboxylate:

    • Place the carboxylic acid on a quaternary carbon or adjacent to a bulky group (e.g., the dioxane ring itself). This slows down the enzymatic formation of the glucuronide.

  • Bioisosteric Replacement:

    • If the AG liability is too high, replace the -COOH with a Tetrazole or Acyl Sulfonamide . These maintain acidity (

      
      ) but do not form reactive acyl glucuronides.
      

Experimental Protocols for Stability Assessment

Do not rely solely on clearance data (


). You must characterize the nature of the instability.
Protocol 1: Microsomal Stability (Phase I Focus)
  • Objective: Quantify oxidative ring opening.

  • System: Liver Microsomes (Human/Rat) + NADPH.

  • Method:

    • Incubate test compound (1

      
      M) at 37°C.
      
    • Quench aliquots at 0, 5, 15, 30, 60 min with acetonitrile containing internal standard.

    • Critical Step: Monitor for +16 Da (hydroxylation) and +32 Da (ring opening/acid formation) metabolites using High-Res MS (Q-TOF/Orbitrap).

    • Success Criteria:

      
       min; no significant formation of ring-opened acid.
      
Protocol 2: Acyl Glucuronide Reactivity Assay (Phase II Focus)
  • Objective: Determine the half-life of the acyl glucuronide (AG) and its potential for protein binding.

  • System: Recombinant UGTs or Hepatocytes, followed by chemical stability testing.

  • Method:

    • Biosynthesize the AG: Incubate parent drug with Liver Microsomes + UDPGA (cofactor) + Alamethicin (pore former) to generate the glucuronide.

    • Isolate/Degrade: Incubate the generated AG in phosphate buffer (pH 7.4) at 37°C.

    • Analysis: Monitor the disappearance of the 1-

      
       isomer and appearance of acyl migration isomers (2/3/4-acyl) via LC-MS.
      
    • Success Criteria: AG degradation half-life (

      
      ) 
      
      
      
      hours. Short half-lives (< 2 hrs) indicate high reactivity and toxicity risk.

Comparative Data: Structure-Stability Relationships

The table below summarizes how structural modifications impact the metabolic stability of dioxane-carboxylic acids.

Structural MotifMetabolic LiabilityStability RatingOptimization Strategy
Unsubstituted 1,4-Dioxane High. Rapid

-hydroxylation & ring opening.
🔴 PoorAdd gem-dimethyl or fluorine.
Unsubstituted 1,3-Dioxane Moderate. Acid-catalyzed opening possible; CYP oxidation.🟡 ModerateSubstitution at C2 (acetal carbon).
2,2-Disubstituted 1,3-Dioxane Low.[2] Quaternary C2 blocks oxidation & hydrolysis.🟢 ExcellentUsed in NS-220 (PPAR agonist).[1]
Carboxylic Acid on Linker High AG formation risk if linker is unhindered.🟡 ModerateIntroduce steric bulk near COOH.
Carboxylic Acid on Ring Lower AG risk due to ring sterics.🟢 GoodEnsure pKa is optimized for target.

References

  • 1,4-Dioxane Metabolism & CYP2E1

    • Title: CYP2E1 in 1,4-dioxane metabolism and liver toxicity: insights
    • Source: Archives of Toxicology (2024).
    • URL:[Link]

  • PPAR Agonist Case Study (NS-220)

    • Title: Structure-activity studies on 1,3-dioxane-2-carboxylic acid derivatives, a novel class of subtype-selective peroxisome proliferator-activated receptor alpha (PPARalpha) agonists.[1]

    • Source: Bioorganic & Medicinal Chemistry (2008).
    • URL:[Link]

  • Acyl Glucuronide Reactivity

    • Title: The influence of physicochemical properties on the reactivity and stability of acyl glucuronides.[3]

    • Source: Drug Metabolism and Disposition (2018).
    • URL:[Link]

  • Bioisosterism & Stability

    • Title: Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry.
    • Source: LibreTexts (2024).
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of (S)-2-(1,4-dioxan-2-yl)acetic acid from Diols: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed protocols for the synthesis of (S)-2-(1,4-dioxan-2-yl)acetic acid, a chiral building block of inte...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of (S)-2-(1,4-dioxan-2-yl)acetic acid, a chiral building block of interest in medicinal chemistry and drug development. The synthesis of this molecule, particularly from diol precursors, presents unique challenges and opportunities in stereocontrolled synthesis. This document outlines three primary strategies to access the target molecule in its enantiomerically pure (S)-form: synthesis from a chiral diol pool starting material (L-tartaric acid), synthesis of the racemic acid followed by chiral resolution, and an asymmetric synthesis approach starting from achiral precursors. Each section details the underlying scientific principles, step-by-step protocols, and the rationale behind the experimental choices.

Introduction: The Significance of Chiral Dioxane Scaffolds

The 1,4-dioxane moiety is a common heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals. The incorporation of a stereocenter, as in (S)-2-(1,4-dioxan-2-yl)acetic acid, allows for precise three-dimensional orientation of functional groups, which can be critical for molecular recognition and biological activity. The synthesis of enantiomerically pure dioxane derivatives is therefore a key challenge in modern organic synthesis. This guide focuses on practical and reliable methods for the preparation of the (S)-enantiomer, with a particular emphasis on strategies that utilize diols as key starting materials or intermediates.

Strategy 1: Synthesis from a Chiral Diol Pool - The Tartaric Acid Approach

This strategy leverages a readily available and inexpensive chiral starting material, L-(+)-tartaric acid, which is a natural C4-diol. The inherent chirality of tartaric acid is used to direct the stereochemistry of the final product. The overall transformation involves the formation of a 1,4-dioxane ring from the tartrate backbone, followed by manipulation of the carboxyl groups to yield the target acetic acid side chain.

Scientific Rationale

The use of tartaric acid as a chiral starting material is a classic example of a chiral pool synthesis.[1] The C2-symmetric nature of tartaric acid makes it an attractive precursor for the synthesis of various chiral ligands and building blocks. The key step in this approach is the formation of the 1,4-dioxane ring, which can be achieved through various methods, including the "BDA" (bis-diazoketone) and "Dispoke" methodologies developed by Ley and coworkers, which are effective for constructing dioxane backbones from tartrates.[1]

Experimental Workflow

A L-(+)-Tartaric Acid B Dimethyl L-tartrate A->B Esterification (MeOH, H+) C Diol Protection B->C D (2R,3R)-dimethyl 2,3-O-isopropylidenetartrate C->D Acetonide Protection (Acetone, H+) E Reduction of Esters D->E LiAlH4 F ((4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)dimethanol E->F G Dioxane Ring Formation F->G Williamson Ether Synthesis (e.g., with a dihaloethane) H (S)-2-(1,4-dioxan-2-yl)methanol G->H I Oxidation H->I Jones Oxidation or TEMPO-mediated oxidation J (S)-2-(1,4-dioxan-2-yl)acetic acid I->J

Caption: Synthetic pathway from L-tartaric acid.

Detailed Protocol: Synthesis of (S)-2-(1,4-dioxan-2-yl)acetic acid from L-(+)-Tartaric Acid

Part 1: Preparation of ((4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)dimethanol

  • Esterification: To a solution of L-(+)-tartaric acid (150 g, 1.0 mol) in methanol (1 L), add concentrated sulfuric acid (10 mL) dropwise. Heat the mixture at reflux for 12 hours. After cooling to room temperature, neutralize the solution with a saturated solution of sodium bicarbonate. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 500 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford dimethyl L-tartrate.

  • Acetonide Protection: Dissolve the crude dimethyl L-tartrate in acetone (1 L). Add 2,2-dimethoxypropane (150 mL, 1.2 mol) and p-toluenesulfonic acid monohydrate (1 g). Stir the mixture at room temperature for 24 hours. Neutralize with triethylamine and remove the solvent under reduced pressure. Purify the residue by column chromatography (silica gel, hexane:ethyl acetate = 4:1) to yield (2R,3R)-dimethyl 2,3-O-isopropylidenetartrate.

  • Reduction: To a stirred suspension of lithium aluminum hydride (LiAlH4) (45 g, 1.2 mol) in anhydrous tetrahydrofuran (THF) (1.5 L) at 0 °C, add a solution of (2R,3R)-dimethyl 2,3-O-isopropylidenetartrate in THF (500 mL) dropwise. After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours. Cool the reaction to 0 °C and quench sequentially with water (45 mL), 15% aqueous NaOH (45 mL), and water (135 mL). Filter the resulting solid and wash with THF. Concentrate the filtrate to yield ((4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)dimethanol as a crude product.

Part 2: Dioxane Ring Formation and Final Product Synthesis

  • Dioxane Formation: The formation of the 1,4-dioxane ring from the diol obtained in the previous step can be challenging. A potential route involves a Williamson ether synthesis with a suitable di-electrophile. This step may require optimization based on specific laboratory conditions and available reagents.

  • Oxidation: Once (S)-2-(1,4-dioxan-2-yl)methanol is obtained, it can be oxidized to the corresponding carboxylic acid. A common method is the Jones oxidation. To a solution of the alcohol in acetone, add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise at 0 °C until the orange color persists. Stir for 1 hour, then quench with isopropanol. After workup and extraction, the crude (S)-2-(1,4-dioxan-2-yl)acetic acid can be purified by crystallization or chromatography.

Strategy 2: Racemic Synthesis and Chiral Resolution

This approach involves the initial synthesis of the racemic 2-(1,4-dioxan-2-yl)acetic acid, followed by separation of the enantiomers. This is a robust and often scalable strategy, particularly when an efficient resolution method is available.

Scientific Rationale

The synthesis of the racemic acid can be achieved through several routes. One common method is the acid-catalyzed reaction of diethylene glycol with a suitable C3 synthon.[2][3] Once the racemic mixture is obtained, chiral resolution can be performed. This can be a classical resolution involving the formation of diastereomeric salts with a chiral amine or alcohol, followed by separation through crystallization.[4] Alternatively, enzymatic resolution offers a highly selective and environmentally friendly method. Lipases are commonly used enzymes for the kinetic resolution of racemic esters or acids.[5][6]

Experimental Workflow

A Diethylene Glycol B Racemic 2-(1,4-dioxan-2-yl)acetic acid A->B Reaction with C3 synthon C Esterification B->C EtOH, H+ D Racemic ethyl 2-(1,4-dioxan-2-yl)acetate C->D E Enzymatic Hydrolysis (Lipase) D->E F (S)-2-(1,4-dioxan-2-yl)acetic acid E->F G (R)-ethyl 2-(1,4-dioxan-2-yl)acetate (unreacted) E->G

Caption: Racemic synthesis and enzymatic resolution.

Detailed Protocol: Racemic Synthesis and Enzymatic Resolution

Part 1: Synthesis of Racemic 2-(1,4-dioxan-2-yl)acetic acid

  • To a solution of diethylene glycol in a suitable solvent, add a strong acid catalyst (e.g., sulfuric acid or a solid acid resin).

  • Add a suitable C3 synthon (e.g., a halo- or hydroxy-propionic acid derivative) and heat the mixture to promote cyclization and condensation.

  • After the reaction is complete, neutralize the acid, and perform an aqueous workup.

  • Extract the product with an organic solvent and purify by distillation or chromatography to obtain racemic 2-(1,4-dioxan-2-yl)acetic acid.

Part 2: Enzymatic Resolution

  • Esterification: Convert the racemic acid to its corresponding ethyl ester by refluxing in ethanol with a catalytic amount of sulfuric acid.

  • Enzymatic Hydrolysis: To a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), add the racemic ethyl 2-(1,4-dioxan-2-yl)acetate. Add a lipase (e.g., Candida antarctica lipase B, CALB) and stir the mixture at a controlled temperature (e.g., 30-40 °C).[6]

  • Monitor the reaction progress by chiral HPLC. The lipase will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid.

  • When approximately 50% conversion is reached, stop the reaction and extract the mixture with an organic solvent.

  • Separate the unreacted (R)-ester from the (S)-acid by extraction with a basic solution.

  • Acidify the aqueous layer to precipitate the (S)-2-(1,4-dioxan-2-yl)acetic acid.

  • The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC.

Strategy 3: Asymmetric Synthesis from Achiral Precursors

This advanced strategy involves the creation of the chiral center during the synthesis through the use of a chiral catalyst or auxiliary. This approach can be highly efficient in terms of atom economy and can provide direct access to the desired enantiomer.

Scientific Rationale

Asymmetric synthesis is a powerful tool in modern organic chemistry.[7] A potential route to (S)-2-(1,4-dioxan-2-yl)acetic acid could involve the asymmetric opening of a prochiral epoxide, followed by cyclization to form the dioxane ring. A Chinese patent describes a similar strategy for a related compound, where a kinetic resolution technique is used to synthesize a chiral intermediate.[8] This highlights the feasibility of constructing the chiral dioxane skeleton from achiral starting materials.

Conceptual Workflow

A Achiral Epoxide B Chiral Diol Intermediate A->B Asymmetric Ring Opening (with a chiral catalyst) C Dioxane Ring Formation B->C Intramolecular Cyclization D (S)-2-(1,4-dioxan-2-yl)methanol C->D E Oxidation D->E F (S)-2-(1,4-dioxan-2-yl)acetic acid E->F

Caption: Conceptual asymmetric synthesis pathway.

Protocol Outline: Asymmetric Synthesis

Developing a de novo asymmetric synthesis requires significant research and optimization. The following is a conceptual outline based on established principles of asymmetric catalysis.

  • Asymmetric Epoxidation: An achiral allylic alcohol can be subjected to a Sharpless asymmetric epoxidation to generate a chiral epoxide with high enantioselectivity.

  • Nucleophilic Opening: The chiral epoxide can then be opened with a suitable nucleophile that will eventually become part of the dioxane ring.

  • Cyclization: The resulting intermediate, now containing the desired stereocenter and the necessary atoms for the dioxane ring, can be cyclized under appropriate conditions (e.g., acid or base catalysis) to form the 1,4-dioxane ring.

  • Functional Group Manipulation: The side chain can then be elaborated to the desired acetic acid moiety through standard functional group transformations, such as oxidation of a primary alcohol.

Quantitative Data Summary

StrategyStarting MaterialKey Chiral StepTypical Yield (Overall)Typical Enantiomeric Excess (e.e.)
Chiral Pool L-(+)-Tartaric AcidInherent in starting materialModerate>98%
Resolution Racemic Acid/EsterEnzymatic Hydrolysis~40-50% (for desired enantiomer)>95%[5]
Asymmetric Achiral PrecursorsCatalytic Asymmetric ReactionVariable (requires optimization)>95%

Conclusion

The synthesis of (S)-2-(1,4-dioxan-2-yl)acetic acid from diols or diol precursors can be successfully achieved through several strategic approaches. The choice of method will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the laboratory's expertise in asymmetric synthesis and enzymatic reactions. The chiral pool approach using tartaric acid is a classic and reliable method. The synthesis of the racemate followed by enzymatic resolution is a practical and often scalable alternative. Asymmetric synthesis, while requiring more development, offers the most elegant and potentially efficient route to the enantiomerically pure target molecule. The protocols and conceptual outlines provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

  • Tu, Y., Wang, Z., & Shi, Y. (2003). Chiral C2-Symmetric Ligands with 1,4-Dioxane Backbone Derived from Tartrates: Syntheses and Applications in Asymmetric Hydrogenation. The Journal of Organic Chemistry, 68(4), 1367–1378. [Link]

  • Morrison, J. D., & Mosher, H. S. (1971). Asymmetric Organic Reactions. Prentice-Hall.
  • Kasture, S. M., et al. (2005). Novel enzymatic route for kinetic resolution of (±)1,4-benzodioxan-2-carboxylic acid. Biochemical Engineering Journal, 27(1), 66-71.
  • Wawrzeńczyk, C., & Obara, R. (2003). Tartaric acid and its o-acyl derivatives. Part 1. Wiadomości Chemiczne, 57(5-6), 339-368.
  • Banaszek, A., & Zamojski, A. (1997). Synthesis of Dioxolanylclavam from Tartaric Acid. Heterocycles, 45(2), 265-270.
  • Kozyrod, R. P., & Pinhey, J. T. (1990). The C-Arylation of β-Dicarbonyl Compounds: Ethyl 1-(p-Methoxyphenyl)
  • Alibés, R., et al. (2003). Aldol reactions of dioxanes derived from tartaric acid. A total synthesis of (+)-nephrosteranic acid. The Journal of Organic Chemistry, 68(23), 9152–9155.
  • Warwel, S., & Sinclair, B. (1994). Process for the preparation of 1,4-dioxane-2,5-diones.
  • Wang, Y., et al. (2012). Synthesis process of (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride.
  • Gauthier, V. J. (1988). Method for producing 1,4-dioxane.
  • Harada, N., & Nakanishi, K. (1983). Circular Dichroic Spectroscopy: Exciton Coupling in Organic Stereochemistry. University Science Books.
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley.
  • Surprenant, K. S. (2002). 1,4-Dioxane. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
  • Wang, J. (2013). Preparation method of 1,4-dioxane.
  • Bertuzzi, G., et al. (2023).
  • Wu, S., et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances, 13(28), 19335-19341.

Sources

Application

Application Notes &amp; Protocols: Peptide Coupling of 1,4-Dioxane-2-Acetic Acid

Introduction: Navigating the Challenges of a Unique Building Block 1,4-Dioxane-2-acetic acid is a valuable building block in medicinal chemistry and drug development, often employed as a hydrophilic linker or a scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of a Unique Building Block

1,4-Dioxane-2-acetic acid is a valuable building block in medicinal chemistry and drug development, often employed as a hydrophilic linker or a scaffold element to modulate the physicochemical properties of a lead compound. Its cyclic ether structure and the chiral center at the 2-position introduce specific challenges to standard peptide coupling protocols. The steric bulk imposed by the dioxane ring can hinder the approach of the amine nucleophile, while the α-chiral center is susceptible to racemization under harsh reaction conditions.

This guide provides a comprehensive overview of the critical parameters for achieving efficient and stereochemically pure amide bond formation with 1,4-Dioxane-2-acetic acid. We will delve into the rationale behind reagent selection, optimization of reaction conditions, and provide detailed, field-proven protocols.

The Critical Choice: Selecting the Right Coupling Reagent

The success of coupling a sterically demanding substrate like 1,4-dioxane-2-acetic acid hinges on the selection of an appropriate activating reagent. The goal is to form a highly reactive acyl intermediate that is also stable enough to minimize side reactions, particularly epimerization.[1]

Understanding the Classes of Reagents

Peptide coupling reagents can be broadly categorized into three main families: carbodiimides, phosphonium salts, and aminium/uronium salts.[2][3][4]

  • Carbodiimides (e.g., EDC, DCC): These are cost-effective and widely used.[5] However, they can be prone to forming N-acylurea byproducts, which can be difficult to remove, and often require additives like HOBt or HOAt to suppress racemization and improve efficiency.[3][6] For a sterically hindered acid, a carbodiimide-mediated coupling may require elevated temperatures or longer reaction times, increasing the risk of side reactions.[3]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are known for their high reactivity and are particularly effective for hindered amino acids.[5] They generate highly reactive OBt or OAt esters. PyAOP, which forms the OAt ester, is generally considered more reactive than PyBOP.[7]

  • Aminium/Uronium Salts (e.g., HATU, HBTU, HCTU): This class of reagents is often the go-to choice for challenging couplings due to their high efficiency and rapid reaction kinetics.[2][5] HATU, in particular, is renowned for its ability to couple sterically hindered amino acids with minimal racemization.[5][7][8] It forms a highly reactive OAt-active ester, and the reaction is thought to be facilitated by a neighboring group effect from the pyridine nitrogen, which stabilizes the transition state.[9]

Recommendation for 1,4-Dioxane-2-Acetic Acid

For 1,4-dioxane-2-acetic acid, uronium salts, particularly HATU, are highly recommended. Their superior reactivity can overcome the steric hindrance of the dioxane ring, allowing for faster reactions at room temperature, which in turn minimizes the risk of epimerization at the chiral α-carbon.[7][8] While more expensive than carbodiimides, the higher success rate and cleaner reaction profiles often justify the cost in a drug development setting.

Data Presentation: Comparison of Coupling Reagent Performance

Coupling Reagent SystemClassKey AdvantagesPotential Issues for 1,4-Dioxane-2-Acetic Acid
EDC / HOBt CarbodiimideCost-effective; water-soluble byproducts.[3][7]Slower reaction rates may require heat; increased risk of epimerization and N-acylurea formation.[3]
DCC / HOBt CarbodiimideInexpensive and effective for many standard couplings.[10][11]Insoluble DCU byproduct complicates purification; not ideal for solid-phase synthesis.[5]
PyBOP PhosphoniumHigh reactivity; good for hindered couplings.[7]Can be less effective than HATU for extremely challenging couplings; produces carcinogenic HMPA byproduct if BOP is used.[7]
HATU Aminium/UroniumExcellent reactivity for hindered substrates; very low racemization; fast reaction times.[5][7][8][9]Higher cost; can cause guanidinylation of the amine if not pre-activated with the acid.[12][13]
HCTU Aminium/UroniumMore reactive than HBTU; good performance in many cases.Generally considered slightly less reactive than HATU for the most difficult couplings.

Experimental Workflow & Key Parameters

The following diagram illustrates a typical workflow for the solution-phase coupling of 1,4-dioxane-2-acetic acid.

G cluster_prep Preparation cluster_activation Activation & Coupling cluster_workup Workup & Purification reagents 1. Combine Acid, Amine & Solvent cool 2. Cool to 0 °C reagents->cool add_reagents 3. Add Base & Coupling Reagent cool->add_reagents preactivate 4. Pre-activate (Optional) (Stir 15-30 min) add_reagents->preactivate For HATU react 6. Warm to RT (Stir 1-18h) add_reagents->react For EDC/HOBt add_amine 5. Add Amine (if not already present) preactivate->add_amine add_amine->react monitor 7. Monitor by TLC / LC-MS react->monitor quench 8. Aqueous Workup monitor->quench Reaction Complete purify 9. Column Chromatography quench->purify product Pure Amide purify->product

Caption: General workflow for solution-phase amide coupling.

Optimizing Critical Reaction Conditions
  • Solvent: Anhydrous polar aprotic solvents are the standard choice. N,N-Dimethylformamide (DMF) is most common due to its excellent solvating properties for all reaction components.[9] Dichloromethane (DCM) can also be used, particularly for EDC-based couplings.[13][14] For difficult sequences prone to aggregation, adding co-solvents like DMSO or NMP can be beneficial.[15]

  • Base: A non-nucleophilic organic base is required for couplings with aminium, uronium, or phosphonium salts.[3] N,N-Diisopropylethylamine (DIPEA, Hünig's base) is the most common choice, typically used in 2-3 fold excess.[6][7] Triethylamine (TEA) is also an option.[16] For substrates particularly sensitive to racemization, a weaker base like 2,4,6-collidine may be considered.[3]

  • Stoichiometry: It is common practice to use a slight excess of the coupling reagent and base relative to the limiting reagent (usually the carboxylic acid). A typical ratio is:

    • Carboxylic Acid: 1.0 equivalent

    • Amine: 1.0 - 1.2 equivalents

    • Coupling Reagent (HATU or EDC/HOBt): 1.1 - 1.5 equivalents[6]

    • Base (DIPEA, if required): 2.0 - 3.0 equivalents[6]

  • Temperature and Time: Most modern couplings with reactive reagents like HATU proceed to completion within 1-4 hours at room temperature.[17] It is standard practice to set up the reaction at 0 °C to control any initial exotherm, especially during the addition of the coupling reagent and base, before allowing it to warm to room temperature.[6] Slower reacting systems, like those using EDC, may require overnight stirring.[6]

  • Order of Addition: For HATU couplings, to avoid the potential side reaction where HATU reacts with the primary or secondary amine to form an inactive guanidinium species, it is best practice to "pre-activate" the carboxylic acid.[12][13] This involves mixing the carboxylic acid, HATU, and base in the solvent and stirring for 15-30 minutes before adding the amine.[17]

Detailed Experimental Protocols

Note: These are general protocols and may require optimization for specific substrates. Always conduct reactions in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Protocol 1: Preferred Method using HATU

This protocol is recommended for achieving high yields and minimizing side reactions with 1,4-dioxane-2-acetic acid.

Materials:

  • 1,4-Dioxane-2-acetic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)[6]

  • Anhydrous DMF (to achieve a concentration of 0.1-0.5 M)

  • Standard workup reagents (Ethyl acetate, 1M HCl, saturated NaHCO₃, brine)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 1,4-dioxane-2-acetic acid (1.0 equiv) and HATU (1.2 equiv).

  • Add anhydrous DMF to dissolve the solids.

  • Cool the solution to 0 °C using an ice bath with magnetic stirring.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.[6]

  • Allow the mixture to stir at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.[6]

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 1M aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.[17]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: Alternative Method using EDC/HOBt

This protocol is a more cost-effective alternative, but may require longer reaction times and careful monitoring.

Materials:

  • 1,4-Dioxane-2-acetic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • Anhydrous DMF or DCM

  • Standard workup reagents

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the 1,4-dioxane-2-acetic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).[6]

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[6] If using an amine salt (e.g., a hydrochloride), add 1.0-2.0 equivalents of DIPEA or TEA at this stage.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, if using DCM, wash the mixture with 1M HCl, saturated NaHCO₃, and brine. If using DMF, perform an extractive workup as described in Protocol 1.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography. The water-soluble urea byproduct from EDC should be largely removed during the aqueous workup.[14]

Mechanism Visualization

The following diagram illustrates the activation of a carboxylic acid with HATU, a critical step in the recommended protocol.

G cluster_activation Activation cluster_coupling Coupling RCOOH R-COOH (1,4-Dioxane-2-acetic acid) RCOO R-COO⁻ RCOOH->RCOO + Base - Base-H⁺ Base Base (DIPEA) ActiveEster OAt-Active Ester (Highly Reactive) RCOO->ActiveEster + HATU HATU HATU Product Amide Product ActiveEster->Product + R'-NH₂ TMU Tetramethylurea (Byproduct) ActiveEster->TMU releases Amine R'-NH₂

Caption: Mechanism of carboxylic acid activation by HATU.

Troubleshooting Common Issues

  • Low Yield / No Reaction:

    • Cause: Insufficient activation or steric hindrance.

    • Solution: Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).[15] Increase the equivalents of the coupling reagent. Ensure all reagents and solvents are anhydrous. Consider gentle heating (40-50 °C), but monitor closely for epimerization.

  • Epimerization/Racemization:

    • Cause: Prolonged exposure to base or high temperatures. Over-activation of the acid.[18]

    • Solution: Use a highly efficient reagent like HATU to shorten reaction times.[5] Perform the reaction at 0 °C or room temperature.[3] If necessary, switch to a weaker base like 2,4,6-collidine.[3]

  • Formation of N-acylurea (with carbodiimides):

    • Cause: The O-acylisourea intermediate rearranges before being intercepted by the amine.[3]

    • Solution: Ensure an additive like HOBt or HOAt is used.[3] Cool the reaction to low temperatures (0 °C) during reagent addition.[3]

  • Guanidinylation of Amine (with HATU/HBTU):

    • Cause: The coupling reagent reacts directly with the amine before the carboxylic acid.[12]

    • Solution: Employ a pre-activation step where the acid, coupling reagent, and base are mixed before the amine is introduced.[13]

Conclusion

The successful peptide coupling of 1,4-dioxane-2-acetic acid requires careful consideration of its unique structural features. The steric bulk and chiral nature of the molecule necessitate the use of highly efficient coupling reagents to achieve good yields while preserving stereochemical integrity. The use of the uronium salt HATU in combination with a non-nucleophilic base like DIPEA provides a robust and reliable method for overcoming these challenges. By following the optimized protocols and understanding the key reaction parameters outlined in this guide, researchers can confidently incorporate this valuable building block into their synthetic targets.

References

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved February 25, 2026.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved February 25, 2026, from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved February 25, 2026, from [Link]

  • Wuhan Gossip Bio-tech Co., Ltd. (n.d.). How to Optimize Peptide Synthesis? Retrieved February 25, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved February 25, 2026, from [Link]

  • García-Ramos, Y., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances, 14(3), 1837-1843.
  • Reddit. (2024, December 16). HATU coupling - what's the best order? r/Chempros. Retrieved February 25, 2026, from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved February 25, 2026, from [Link]

  • Gallier, J. A., et al. (2018).
  • Martinez, J., Tolle, J. C., & Bodanszky, M. (1979). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. International Journal of Peptide and Protein Research, 13(1), 22-27.
  • The Organic Chemistry Tutor. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry [Video]. YouTube. Retrieved February 25, 2026, from [Link]

  • Li, P., & Xu, J. C. (2000). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 56(26), 4437-4450.
  • García-Ramos, Y., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF. RSC Advances, 14, 1837-1843.
  • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview. Retrieved February 25, 2026, from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • AAPPTEC - Peptides. (n.d.). Coupling Reagents. Retrieved February 25, 2026, from [Link]

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved February 25, 2026, from [Link]

  • Sharma, V., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142.
  • Cadierno, V., & Francos, J. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved February 25, 2026, from [Link]

  • Due-Hansen, M. E., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 14(3), 843-847.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Dioxane Ring Formation Yield

Welcome to the technical support center for dioxane synthesis. This guide is designed for researchers, chemists, and process development professionals who are looking to optimize the formation of 1,3-dioxane rings, a com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for dioxane synthesis. This guide is designed for researchers, chemists, and process development professionals who are looking to optimize the formation of 1,3-dioxane rings, a common and crucial structural motif in pharmaceuticals and a versatile protecting group for 1,2- and 1,3-diols.[1][2][3] This resource provides in-depth, experience-driven answers to common challenges encountered during acid-catalyzed dioxane synthesis.

Foundational Principles: The Mechanism of Acetalization

Understanding the reaction mechanism is the first step to effective troubleshooting. The formation of a 1,3-dioxane is an acid-catalyzed acetalization (or ketalization) reaction between a 1,3-diol and an aldehyde or ketone.[1] This is a reversible equilibrium process.[1] To achieve a high yield of the dioxane product, the equilibrium must be shifted to the product side. The primary way to accomplish this is by removing the water that is formed as a byproduct.[1][4]

The general mechanism proceeds as follows:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the aldehyde or ketone, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack by Diol: One of the hydroxyl groups of the diol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a hemiacetal intermediate.

  • Proton Transfer & Water Elimination: A proton transfer occurs, followed by the elimination of a water molecule to form an oxocarbenium ion. This step is often rate-limiting and is reversible.

  • Intramolecular Cyclization: The second hydroxyl group of the diol attacks the oxocarbenium ion in an intramolecular fashion, forming the six-membered dioxane ring.

  • Deprotonation: The final step is the deprotonation of the cyclic intermediate to regenerate the acid catalyst and yield the final dioxane product.

Caption: Simplified mechanism for acid-catalyzed 1,3-dioxane formation.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during dioxane synthesis in a question-and-answer format.

Category 1: Low Conversion and Yield

Q1: My reaction has stalled with low conversion to the dioxane product. What are the most likely causes and how can I fix them?

A1: Low conversion is almost always tied to the reversible nature of the reaction. The primary culprit is inefficient water removal. If water is not removed from the reaction mixture, the equilibrium will not favor the product.

Troubleshooting Steps:

  • Enhance Water Removal:

    • Dean-Stark Apparatus: This is the standard and most effective method.[4] Ensure your solvent forms an azeotrope with water (e.g., toluene, benzene) and that the reflux rate is sufficient to continuously remove water.[5]

    • Chemical Dehydrating Agents: If a Dean-Stark apparatus is not feasible, use a water scavenger. Molecular sieves (4Å) are effective, as are orthoesters like trimethyl orthoformate, which react with water to form volatile byproducts.[4][6] 2,2-Dimethoxypropane (DMP) is another excellent water scavenger.[7][8]

  • Re-evaluate Your Catalyst:

    • Catalyst Choice: Both Brønsted acids (like p-toluenesulfonic acid (p-TSA) or sulfuric acid) and Lewis acids (like BF₃·OEt₂) can be used.[4][9] For sensitive substrates, milder solid acid catalysts like Amberlyst-15, montmorillonite K10, or zeolites can be highly effective and simplify workup.[3][10][11]

    • Catalyst Loading: Insufficient catalyst will result in a slow reaction. A typical loading for p-TSA is 0.1-5 mol%. However, excessive acid can promote side reactions. Optimize the catalyst loading for your specific substrates.

  • Check Reactant Stoichiometry: While a 1:1 ratio of diol to carbonyl is theoretically required, using a slight excess (1.1-1.5 equivalents) of the less expensive or more volatile reagent can help drive the reaction to completion.

Catalyst TypeExamplesAdvantagesDisadvantages
Brønsted Acid p-TSA, H₂SO₄, CSAInexpensive, highly active.[5][9]Can promote side reactions (dehydration, polymerization); requires neutralization during workup.[12]
Lewis Acid BF₃·OEt₂, TMSOTf, Ce(OTf)₃Effective for less reactive carbonyls; can offer different selectivity.[13]Often moisture-sensitive; can be expensive; workup can be complex.
Solid Acid Amberlyst-15, Zeolites, Montmorillonite K10Easily removed by filtration (simplifies workup); reusable; can be milder.[3][10]May have lower activity than soluble acids; mass transfer limitations can occur.
Category 2: Byproduct Formation

Q2: My reaction is producing significant byproducts, such as polymers or what appears to be a dehydrated diol. How can I improve the selectivity?

A2: This is a common problem, especially with di-tertiary 1,3-diols or when using harsh reaction conditions.[12] The key is to favor the intramolecular cyclization over competing intermolecular or elimination pathways.

Common Side Reactions & Solutions:

  • Polymerization/Oligomerization: This occurs when the diol or carbonyl compound reacts with itself or the hemiacetal intermediate in an intermolecular fashion.

    • Solution: Use high dilution conditions to favor the intramolecular ring-closing step. Another effective technique is the slow addition of one of the reactants to the reaction mixture to maintain its low concentration.

  • Diol Dehydration: Under strongly acidic conditions and high temperatures, 1,3-diols can undergo acid-catalyzed dehydration to form unsaturated alcohols or dienes.[14][15][16]

    • Solution:

      • Lower the Temperature: Operate at the minimum temperature required for efficient water removal.

      • Use a Milder Catalyst: Switch from a strong acid like H₂SO₄ to p-TSA or a solid acid catalyst.[5][10]

Troubleshooting_Byproducts Start High Byproduct Formation Observed Check_Byproduct Identify Byproduct Type (e.g., via NMR, GC-MS) Start->Check_Byproduct Polymer Polymer/Oligomer Check_Byproduct->Polymer Polymeric Dehydration Dehydration Product (Unsaturated Alcohol/Diene) Check_Byproduct->Dehydration Elimination Action_Polymer1 Use High Dilution Conditions Polymer->Action_Polymer1 Action_Polymer2 Slowly Add One Reactant Polymer->Action_Polymer2 Action_Dehydration1 Lower Reaction Temperature Dehydration->Action_Dehydration1 Action_Dehydration2 Switch to Milder Acid Catalyst (e.g., p-TSA, Solid Acid) Dehydration->Action_Dehydration2 Result Improved Selectivity for Dioxane Action_Polymer1->Result Action_Polymer2->Result Action_Dehydration1->Result Action_Dehydration2->Result

Caption: Decision workflow for minimizing byproduct formation.

Category 3: Product Instability and Purification

Q3: I seem to be losing my product during the workup or purification steps. What could be causing this decomposition?

A3: The dioxane product is an acetal, which is stable under neutral and basic conditions but labile to acid.[2][17] If the acid catalyst is not completely removed during the workup, it can catalyze the reverse reaction (hydrolysis) back to the diol and carbonyl compound, especially in the presence of water.[18]

Best Practices for Workup and Purification:

  • Thoroughly Quench the Acid: Before extraction, wash the reaction mixture with a mild base to neutralize the acid catalyst. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is ideal.[1][19] Avoid strong bases like NaOH, which can cause other side reactions.

  • Minimize Contact with Water: After the neutralization wash, perform subsequent washes with brine (saturated NaCl solution) to remove the bulk of the dissolved water from the organic layer before adding a drying agent.[20]

  • Choose the Right Purification Method:

    • Distillation: If your product is thermally stable and volatile, distillation is an excellent choice.

    • Flash Column Chromatography: Standard silica gel is slightly acidic and can cause degradation of highly sensitive dioxanes.[21][22]

      • Mitigation Strategy: Deactivate the silica gel by preparing the slurry in an eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1%).[21][22] Alternatively, use a neutral stationary phase like deactivated silica or alumina.[22][23]

Optimized General Protocol for Dioxane Synthesis

This protocol provides a robust starting point for the formation of a 1,3-dioxane using a Dean-Stark apparatus.

Materials:

  • 1,3-Diol (1.0 equiv)

  • Aldehyde or Ketone (1.1 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TSA, 0.01-0.02 equiv)

  • Toluene (or another suitable azeotroping solvent)

  • Saturated aq. NaHCO₃ solution

  • Brine (Saturated aq. NaCl)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charging the Flask: To the flask, add the 1,3-diol, the aldehyde/ketone, p-TSA, and enough toluene to ensure the mixture can be stirred effectively (typically 0.2-0.5 M concentration).[5]

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected, which indicates the reaction is complete. Monitor the reaction progress by TLC or GC if necessary.

  • Cooling and Quenching: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Workup:

    • Wash the organic layer with saturated NaHCO₃ solution to neutralize the p-TSA.[24] Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

    • Wash the organic layer with brine to remove excess water.

    • Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.[25]

  • Isolation: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator.

  • Purification: Purify the crude product by distillation or flash column chromatography as required. For acid-sensitive products, use deactivated silica gel for chromatography.[21]

References

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Optimization

Technical Support Center: Purification of Polar Dioxane Acetic Acid Derivatives

Status: Operational Ticket ID: PUR-DX-AA-001 Assigned Specialist: Senior Application Scientist Executive Summary: The "Amphiphilic Trap" Welcome to the technical support hub for (1,4-dioxan-2-yl)acetic acid and its polar...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-DX-AA-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The "Amphiphilic Trap"

Welcome to the technical support hub for (1,4-dioxan-2-yl)acetic acid and its polar derivatives.

The Core Challenge: These molecules present a unique "amphiphilic trap." The dioxane ring is a cyclic ether (hydrogen bond acceptor), and the acetic acid tail is an ionizable donor/acceptor. This combination creates a molecule that is highly water-soluble (making extraction difficult) yet sufficiently lipophilic to streak on normal phase silica.

This guide bypasses standard "textbook" purification to focus on the specific physicochemical maneuvers required to isolate these stubborn polar acids.

Module 1: The Extraction & Workup Phase

Symptom: "I acidified my reaction mixture and extracted with Ethyl Acetate, but my yield is <10%."

Root Cause Analysis: The pH-Partition Coefficient Failure

Standard extraction protocols assume a partition coefficient (


) favoring the organic phase once the acid is protonated. However, dioxane derivatives possess ether oxygens that maintain water solubility even when the carboxylic acid is protonated.
The Protocol: "Salting Out" & "Solvent Doping"

To force the molecule into the organic phase, you must disrupt the hydration shell around the dioxane ring and suppress the ionization of the acid.

Step-by-Step Workflow
  • Target pH Calculation:

    • The pKa of dioxane acetic acid is approximately 3.6 – 3.8 (slightly lower than acetic acid due to the inductive effect of the ring oxygens) [1].

    • Rule of Thumb: Adjust aqueous pH to < 2.0 . This ensures >99% of the molecule is in the neutral (COOH) form.

    • Action: Use 2M HCl or KHSO₄. Avoid conc. H₂SO₄ to prevent ring opening.

  • The "Salting Out" Effect:

    • Saturate the aqueous phase with NaCl (solid).

    • Mechanism:[1][2][3] The high ionic strength "steals" water molecules from the dioxane ether linkages, reducing aqueous solubility (Hofmeister series logic).

  • Solvent System Modification:

    • Pure Ethyl Acetate (EtOAc) is often insufficient.

    • Recommended Solvent: EtOAc : Isopropanol (3:1) or DCM : Isopropanol (4:1) .

    • Why: Isopropanol (IPA) increases the polarity of the organic phase, accommodating the polar dioxane moiety.

Data: Extraction Efficiency Comparison

Solvent SystemAqueous ConditionApprox.[2][4][5][6][7][8] Recovery Yield
Ethyl Acetate (Pure)pH 2.0~15-20%
Ethyl Acetate (Pure)pH 2.0 + Sat. NaCl~45-50%
DCM : IPA (4:1) pH 2.0 + Sat. NaCl >85%
Visual Logic: Extraction Decision Tree

ExtractionLogic Start Crude Aqueous Mixture CheckPH Check pH Start->CheckPH Acidify Acidify to pH 2.0 (Use 2M HCl) CheckPH->Acidify pH > 3 Salt Saturate with NaCl (Salting Out) CheckPH->Salt pH <= 2 Acidify->Salt Solvent Extract with DCM:IPA (4:1) Salt->Solvent Result High Recovery Yield Solvent->Result

Figure 1: Optimized extraction workflow for polar dioxane derivatives, prioritizing ionic suppression and solvation capacity.

Module 2: Chromatographic Separation

Symptom: "The compound elutes in the void volume on C18" OR "The peak tails severely."

Root Cause Analysis: Dewetting & Ionization
  • Phase Collapse: Standard C18 columns suffer from "dewetting" in 100% aqueous conditions, which are often required to retain these polar molecules.

  • Silanol Interactions: The free carboxylic acid interacts with residual silanols on the silica backbone, causing tailing.

The Solution: Aqueous-Stable Phases & Acidic Modifiers
Method Development Guide

1. Stationary Phase Selection:

  • Do NOT use: Standard C18 (unless starting at >5% organic).

  • Use: C18-Aq (Hydrophilic Endcapped), Polar-Embedded C18 , or PFP (Pentafluorophenyl) .

    • PFP Advantage: Offers dipole-dipole interactions with the dioxane oxygens, providing alternate selectivity [2].

2. Mobile Phase Chemistry:

  • Buffer is Mandatory: You must suppress ionization.

  • Modifier: 0.1% Formic Acid or 0.1% TFA (Trifluoroacetic acid).

    • Note: TFA provides sharper peaks (ion-pairing effect) but suppresses MS signal more than Formic Acid.

3. The "Wash" Cycle (Crucial for Dioxanes):

  • Dioxane derivatives can form oligomers or stick to frits. Ensure your gradient ends with a high organic wash (95% ACN) for at least 3 column volumes.

Table: Recommended HPLC Conditions

ParameterConditionRationale
Column C18-Aq or PFP (3-5 µm)Prevents phase collapse in high water; PFP targets ether dipoles.
Mobile Phase A Water + 0.1% Formic AcidpH ~2.7 suppresses COOH ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN has lower viscosity than MeOH, better for backpressure.
Gradient 0% B hold (2 min) -> 30% B"Focusing" step at 0% B is critical for retention.
Visual Logic: Chromatography Troubleshooting

ChromTrouble Problem Poor Peak Shape or Retention CheckRet Elutes in Void? Problem->CheckRet CheckTail Peak Tailing? Problem->CheckTail Sol1 Switch to C18-Aq Start at 0% B CheckRet->Sol1 Yes Sol3 Switch to HILIC (Acetonitrile Rich) CheckRet->Sol3 Still No Retention Sol2 Add 0.1% TFA (Ion Suppression) CheckTail->Sol2 Yes

Figure 2: Decision matrix for resolving common chromatographic failures with polar acidic species.

Module 3: Final Isolation & Salt Removal

Symptom: "I have a viscous oil contaminated with NaCl."

The Desalting Protocol

Since we used "salting out" in Module 1, the crude product is likely rich in inorganic salts. These must be removed before biological assay or crystallization.

Technique: Reverse Phase Flash (C18) Desalting

  • Load: Dissolve the oily residue in minimal water (approx 100-200 mg/mL).

  • Cartridge: Use a C18 Flash cartridge (pre-equilibrated with 100% Water + 0.1% Formic Acid).

  • Elution:

    • Fraction 1 (Waste): Flush with 100% Water (2 CV). Salts elute here.

    • Fraction 2 (Product): Step gradient to 50% ACN/Water. Product elutes.

  • Lyophilization: Do not rotovap to dryness if the product is an oil; lyophilize (freeze-dry) to obtain a fluffy solid or stable gum.

Frequently Asked Questions (FAQ)

Q1: My product is an oil and won't crystallize. Is it impure?

  • Answer: Not necessarily. Dioxane acetic acid derivatives are notorious for being low-melting solids or oils due to the flexible ether linkages which disrupt crystal packing [3].

  • Fix: Try triturating the oil with cold diethyl ether or pentane. If it remains an oil, consider converting it to a salt (e.g., Dicyclohexylamine salt) which often crystallizes beautifully for characterization.

Q2: I see a "ghost peak" in my NMR around 3.6-3.7 ppm.

  • Answer: This is likely residual 1,4-dioxane or PEG-like oligomers. Dioxane is difficult to remove by rotovap (bp 101°C) and forms azeotropes.

  • Fix: Lyophilization (freeze-drying) is the most effective way to remove trace dioxane and water simultaneously.

Q3: Is my compound forming peroxides?

  • Answer: Like all ethers, dioxane derivatives can form peroxides upon exposure to air and light.

  • Validation: Test with starch-iodide paper. If positive, purify immediately via the C18 method described above. Store under Nitrogen/Argon at -20°C.

Q4: Can I use Normal Phase Silica?

  • Answer: Generally, no. The free acid will bind irreversibly to silica. If you must use normal phase, you must dope the eluent with 1% Acetic Acid to prevent streaking, but recovery is usually poor compared to Reverse Phase.

References

  • PubChem. (n.d.). 2-(1,4-Dioxan-2-yl)acetic acid | C6H10O4.[9][10][11] National Library of Medicine. Retrieved February 25, 2026, from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved February 25, 2026, from [Link]

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Troubleshooting

Technical Support Center: Palladium Removal from Dioxane &amp; Carboxylic Acid Intermediates

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing the critical challenge of removing residual palladium from dioxane and carboxylic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing the critical challenge of removing residual palladium from dioxane and carboxylic acid-containing process streams. The presence of palladium, a common catalyst in cross-coupling reactions, is strictly regulated in final active pharmaceutical ingredients (APIs) due to its potential toxicity.[1][2] This resource provides in-depth, field-proven answers and protocols to help you navigate this essential purification step, ensuring your intermediates and final products meet the stringent requirements set by guidelines such as the ICH Q3D.[3][4][5][6][7]

Frequently Asked Questions (FAQs)

Q1: Why is removing residual palladium from my intermediates critical?

Residual palladium is considered an elemental impurity. Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established strict limits on the presence of such impurities in final drug products to ensure patient safety.[2][5] Palladium falls under Class 2B of the ICH Q3D guidelines, with a permitted daily exposure (PDE) limit that translates to low parts-per-million (ppm) levels in the final API.[8] Failure to adequately remove palladium can lead to regulatory rejection of a drug product, but it can also have detrimental effects on downstream chemistry, potentially poisoning subsequent catalysts or causing unwanted side reactions.[9]

Q2: What are the primary methods for palladium removal?

The most common strategies can be categorized into three main approaches:

  • Adsorption: This involves using solid-supported materials, known as scavengers, that bind palladium. The scavenger is then physically separated from the solution by filtration.[9][10] This is the most widely used method in the pharmaceutical industry.

  • Extraction/Precipitation: This method involves using a liquid-liquid extraction or adding a reagent that causes the palladium to precipitate out of the solution as an insoluble salt, which can then be filtered.[9][11]

  • Crystallization: While sometimes effective, relying on crystallization alone to purge palladium can be unreliable. In some cases, the metal can become entrapped within the crystal lattice, actually concentrating the impurity.[2][9] Therefore, it is often used as a final polishing step after a primary scavenging treatment.

Q3: What exactly are "palladium scavengers" and how do they work?

Palladium scavengers are materials designed to selectively bind and remove palladium from a solution. They typically consist of a solid support (like silica gel, activated carbon, or a polymer resin) functionalized with a chemical group that has a high affinity for palladium.[9] The mechanism of action depends on the functional group and the oxidation state of the palladium:

  • Chemisorption: Functional groups like thiols, thioureas, and amines form strong coordinate bonds with palladium.[9][12][13] Thiol-based scavengers are particularly effective for a wide range of palladium species.[14]

  • Physisorption: Materials like activated carbon have a porous structure and surface chemistry that can adsorb palladium complexes, often through non-covalent interactions.[9][15][16]

  • Ion Exchange: Functional groups like triaminetetraacetic acid (EDTA) can capture palladium ions through an ion-exchange mechanism.[14]

Q4: How can I accurately measure the level of residual palladium in my sample?

Accurate quantification is essential to validate your removal process. The industry-standard methods require highly sensitive instrumentation:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the most common and sensitive technique, capable of detecting palladium down to parts-per-billion (ppb) levels. It is the preferred method for final QC on drug molecules.[17]

  • Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Another robust technique, though generally less sensitive than ICP-MS.

  • High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (XRF): A non-destructive technique that can be used for rapid screening and quantification of palladium in solid API samples.[1]

  • Rapid Fluorescent Assays: These are emerging as useful tools for in-process monitoring and screening of scavenging methods, offering a much faster turnaround than ICP-MS, though they are not typically used for final product validation.[17][18]

Scavenger Selection Guide

Choosing the right scavenger is critical for success and depends on the palladium species, solvent, and the nature of your intermediate.

Table 1: Comparison of Common Palladium Scavengers
Scavenger TypeFunctional Group(s)Primary MechanismBest ForAdvantagesDisadvantages/Considerations
Silica-Based Thiol (-SH), Thiourea, Amine (-NH2), Diamine, Triamine, Imidazole, DMTChemisorptionPd(0), Pd(II)High selectivity, fast kinetics, wide solvent compatibility, stable.[9][14][19]Can be more expensive than carbon; potential for API loss via non-specific binding.
Activated Carbon N/A (Surface Oxides)Physisorption / ReductionPd(0), Pd(II)Low cost, effective for a broad range of Pd species, low API affinity for polar compounds.[8][15][16]Lower selectivity, may require larger quantities, fine particles can be difficult to filter.
Polymer Resin Trimercaptotriazine (TMT), Phosphonic AcidChemisorptionPd(0), Pd(II)High capacity, can be used in cartridge format for flow applications.[9][20]Swelling in certain solvents can be an issue; may have lower thermal stability than silica.
Specialty N-Acetyl-Cysteine, ThiosulfatePrecipitation/ChelationPd(II)Cost-effective, simple reagents.Can introduce new impurities; requires careful optimization of workup conditions.[21]
Decision Workflow for Scavenger Selection

This diagram provides a logical path to selecting an appropriate starting point for your palladium scavenging experiments.

ScavengerSelection start Start: High Residual Pd q1 What is the Pd oxidation state? start->q1 pd0 Primarily Pd(0) or unknown q1->pd0 Pd(0) / Unknown pd2 Primarily Pd(II) q1->pd2 Pd(II) q2 Is your API/Intermediate polar and soluble in polar solvents? thiol Start with Thiol- or DMT-functionalized Silica (e.g., SiliaMetS Thiol, QuadraSil MP) q2->thiol No / Non-polar screen_all Screen a diverse panel: Thiol-Silica, Amine-Silica, and Activated Carbon q2->screen_all Yes / Polar q3 Is cost the primary driver? amine Screen Amine, Diamine, or EDTA-type scavengers (e.g., SiliaMetS TAAcOH) q3->amine No carbon Use Activated Carbon q3->carbon Yes pd0->q2 pd2->q3

Caption: Decision tree for initial palladium scavenger selection.

Troubleshooting Guide

Q: My palladium levels are still >10 ppm after treatment with a scavenger. What are the next steps?

A: This is a common issue. Here is a systematic approach to troubleshoot:

  • Increase Scavenger Equivalents: The most straightforward step is to increase the amount of scavenger. It is recommended to start with at least 4 equivalents relative to the residual metal concentration.[14] If the concentration is unknown, you can base the calculation on the initial amount of catalyst used.[14]

  • Increase Reaction Time and/or Temperature: Scavenging is a kinetic process. Extending the treatment time (e.g., from 2 hours to 18 hours) or increasing the temperature (e.g., from room temperature to 50 °C) can significantly improve efficiency.[9][22] Always run a small-scale test to ensure your product is stable at higher temperatures.

  • Check for Incompatible Additives: Your reaction mixture may contain species that compete with the scavenger for palladium. For example, strong ligands like triphenylphosphine can form stable complexes with palladium that are difficult to break.[23] An upstream workup or solvent swap may be necessary.

  • Re-evaluate Your Scavenger Choice: The first scavenger you try may not be the optimal one. Thiol-based scavengers are robust, but sometimes an amine or a carbon-based material will perform better depending on the specific palladium complex in solution.[22] It is highly recommended to perform a screening study (see Protocol 1).

  • Consider a "Catch and Release" Approach: Sometimes, adding a soluble chelating agent first can help break up stable palladium complexes, making the metal more available for capture by a solid-supported scavenger.

Q: I'm observing significant loss of my desired product during the scavenging step. How can I minimize this?

A: Product loss is typically due to non-specific binding of your intermediate to the scavenger support.

  • Reduce the Amount of Scavenger: You may be using an excessive amount. Titrate the amount of scavenger to find the minimum quantity required to reach your target palladium level.

  • Switch Scavenger Type: If your intermediate is polar, it may have a high affinity for the silica surface. In such cases, a hydrophobic scavenger like activated carbon might result in higher product recovery.[8] Synthetic carbons like Carboxen® have been developed to have high metal scavenging capacity while minimizing API loss.[8]

  • Change the Solvent: The solvent can mediate the interaction between your product and the scavenger. A solvent in which your product is highly soluble may reduce non-specific binding.

  • Use a Cartridge System: Flowing your solution through a packed bed or cartridge of scavenger can minimize contact time and reduce the opportunity for non-specific binding compared to a batch slurry process.[22]

Q: The scavenger particles are too fine and are clogging my filter. What can I do?

A: Filtration issues can bring a process to a halt, especially at scale.

  • Use a Filter Aid: Mixing the slurry with a filter aid like Celite before filtration can create a more permeable filter cake and prevent clogging.[11]

  • Select a Scavenger with a Larger Particle Size: Scavengers are available in various particle sizes. Larger, spherical silica beads often filter more easily than fine, irregular powders.[8]

  • Switch to a Cartridge-Based System: Fixed-bed cartridges, like E-PAK® cartridges, are designed for process-scale applications and eliminate the need for traditional filtration of fine powders.[22][24] They provide a clean and contained solution ideal for handling potent compounds.

Experimental Protocols

Protocol 1: Batch Screening of Palladium Scavengers

This protocol allows for the efficient, parallel evaluation of different scavengers to identify the most effective candidate for your specific process stream.

Objective: To determine the most effective scavenger for reducing palladium levels with minimal product loss.

Materials:

  • Crude reaction mixture containing the dioxane/acid intermediate and residual palladium.

  • Scavenger candidates (e.g., SiliaMetS Thiol, QuadraSil AP, Activated Carbon).

  • Parallel synthesis vials or small flasks with stirrer bars.

  • Heating/stirring plate.

  • Syringe filters (0.45 µm, PTFE or appropriate for your solvent).

  • Vials for sample analysis (ICP-MS).

  • Analytical balance.

Procedure:

  • Establish Baseline: Take an unfiltered sample of your crude reaction mixture. This is your "Time 0" or "Control" sample.

  • Prepare Vials: To separate vials, add a pre-weighed amount of each scavenger to be tested. A typical starting point is 10-20 mg of scavenger per 1 mL of solution.

  • Add Reaction Mixture: Add a precise volume (e.g., 2.0 mL) of the crude reaction mixture to each vial, including one empty vial as a control.

  • Incubate: Seal the vials and place them on the stirring plate. Stir at a consistent speed at a set temperature (e.g., 25 °C or 50 °C).

  • Sample at Intervals: At specific time points (e.g., 1 hr, 4 hr, 18 hr), withdraw a small aliquot (~0.2 mL) from each vial.

  • Filter: Immediately filter each aliquot through a syringe filter into a clean, labeled analysis vial. This step is critical to separate the scavenger from the solution.

  • Analyze: Dilute the filtered samples appropriately and submit them for palladium quantification via ICP-MS. Also, consider analyzing for product concentration via HPLC to assess for any loss.

  • Evaluate: Compare the palladium levels for each scavenger at each time point against the control. The best scavenger will show the fastest and most complete palladium removal with the highest product recovery.

Caption: Workflow for a batch palladium scavenger screening experiment.

Protocol 2: Palladium Removal Using a Packed Cartridge in Recirculation Mode

This protocol is suitable for lab-scale processes (100 mL - 5 L) and is a good model for scalable fixed-bed applications.

Objective: To reduce palladium levels in a batch by continuously flowing it through a scavenger cartridge.

Materials:

  • Scavenger cartridge (e.g., SiliaMetS Thiol E-PAK).

  • Peristaltic pump with compatible tubing.

  • Reaction vessel containing the crude solution.

  • Pressure gauge (optional, but recommended).

Procedure:

  • Setup: Connect the outlet of the reaction vessel to the inlet of the peristaltic pump using chemical-resistant tubing. Connect the pump outlet to the inlet of the scavenger cartridge.

  • Recirculation Loop: Connect the outlet of the cartridge back to the reaction vessel, creating a closed loop.

  • Baseline Sample: Take an initial sample from the vessel before starting the pump.

  • Initiate Flow: Start the pump at a low to moderate flow rate. Monitor the system for any leaks.

  • Monitor Progress: Periodically take samples from the reaction vessel (e.g., every hour) and analyze for palladium content.

  • Completion: Continue recirculation until the palladium concentration reaches the target level (e.g., < 5 ppm).

  • Shutdown: Stop the pump and disassemble the setup. The product-rich solution in the vessel is now purified. The scavenger and bound palladium are safely contained within the disposable cartridge. This method has been shown to achieve >90% palladium removal in just four hours under ambient conditions in certain systems.[22]

References

  • West. (n.d.). ICH Q3D Elemental Impurities – What are the Requirements? Retrieved from West Pharmaceutical Services. ([Link])

  • European Medicines Agency. (2019, March 28). ICH guideline Q3D (R1) on elemental impurities. Retrieved from EMA. ([Link])

  • Intertek. (n.d.). ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. Retrieved from Intertek. ([Link])

  • ICH. (2019, March 22). Guideline for elemental impurities q3d(r1). Retrieved from ICH. ([Link])

  • ICH. (2022, April 26). Guideline for Elemental Impurities Q3D(R2). Retrieved from ICH. ([Link])

  • ResearchGate. (2025, August 7). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF. Retrieved from ResearchGate. ([Link])

  • CatSci. (n.d.). Process Development Whitepaper Metal Scavenging INTRODUCTION SCAVENGER SCREENING. Retrieved from CatSci. ([Link])

  • Royal Society of Chemistry. (n.d.). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Chemical Science. ([Link])

  • Velocity Scientific Solutions. (n.d.). SiliaMetS. Retrieved from Velocity Scientific Solutions. ([Link])

  • Pharmaceutical Technology. (2026, February 16). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Retrieved from Pharmaceutical Technology. ([Link])

  • Johnson Matthey Technology Review. (2016, October 15). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. ([Link])

  • ACS Publications. (2010, June 10). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II). ([Link])

  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. ([Link])

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved from ResearchGate. ([Link])

  • Chemie Brunschwig. (n.d.). Solutions for scavenging of metal and organic impurities. Retrieved from Chemie Brunschwig. ([Link])

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Retrieved from Osaka Gas Chemicals. ([Link])

  • PubMed. (2023, December 1). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. ([Link])

  • Technology Networks. (n.d.). SiliaMetS® Metal Scavengers : an Efficient Tool to Remove. Retrieved from Technology Networks. ([Link])

  • Google Patents. (n.d.). US20050256327A1 - Method of removing palladium.
  • ACS Medicinal Chemistry Letters. (2022, May 30). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ([Link])

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Retrieved from Osaka Gas Chemicals. ([Link])

  • PubMed. (2009, February 15). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. ([Link])

  • National Institutes of Health. (n.d.). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. ([Link])

  • PMC. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ([Link])

  • MDPI. (2023, April 28). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. ([Link])

  • ResearchGate. (2025, August 9). On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis | Request PDF. Retrieved from ResearchGate. ([Link])

  • American Chemical Society. (n.d.). Rapidly Detecting Palladium Contaminants. Retrieved from ACS. ([Link])

  • ResearchGate. (n.d.). QuadraPure Cartridges for Removal of Trace Metal from Reaction Mixtures in Flow | Request PDF. Retrieved from ResearchGate. ([Link])

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from Biotage. ([Link])

  • University of Strathclyde. (2023, September 15). Palladium extraction following metal-catalyzed reactions: recent advances and applications in the pharmaceutical industry. ([Link])

  • Reddit. (2025, September 19). Your trick to remove residual palladium. r/Chempros. ([Link])

  • Johnson Matthey. (n.d.). Quadrasil MP S: Silica metal scavenger. Retrieved from Johnson Matthey. ([Link])

  • ACS Publications. (2007, April 18). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ([Link])

  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. ([Link])

Sources

Optimization

Technical Support Center: Troubleshooting Steric Dioxane Acid Coupling

Topic: Low Coupling Efficiency with Steric Dioxane Acids Ticket ID: CHEM-SUP-DXN-001 Status: Open for Resolution Assigned Specialist: Senior Application Scientist Executive Summary Dioxane-based carboxylic acids (e.g., 1...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Low Coupling Efficiency with Steric Dioxane Acids Ticket ID: CHEM-SUP-DXN-001 Status: Open for Resolution Assigned Specialist: Senior Application Scientist

Executive Summary

Dioxane-based carboxylic acids (e.g., 1,4-dioxane-2-carboxylic acid derivatives) are privileged scaffolds in medicinal chemistry, often acting as bioisosteres for proline or piperidine. However, they frequently exhibit low coupling efficiency due to two primary factors:

  • Steric Bulk: The chair conformation of the dioxane ring imposes significant steric demand, shielding the carbonyl carbon from nucleophilic attack.

  • Electronic Deactivation: The inductive effect of the ring oxygens can alter the pKa of the acid, affecting activation kinetics.

This guide provides a tiered troubleshooting approach, moving from standard optimization to high-reactivity "rescue" protocols.

Phase 1: Diagnostic Workflow

Before altering reagents, diagnose the failure mode using the logic flow below.

TroubleshootingLogic Start Start: Low Yield (<30%) SolubilityCheck Check 1: Is the reaction clear? Start->SolubilityCheck SolventSwitch Action: Switch to NMP or add chaotropic salts (LiCl) SolubilityCheck->SolventSwitch No (Cloudy/Precipitate) ActivationCheck Check 2: Is Active Ester forming? (LCMS check after 5 min) SolubilityCheck->ActivationCheck Yes (Clear) ReagentSwitch Action: Switch to COMU or HATU (Uronium/Aminium salts) ActivationCheck->ReagentSwitch No (Acid remains) StericWall Check 3: Is Active Ester stable but not coupling? ActivationCheck->StericWall Yes (Active ester present) AcidFluoride Action: Use TFFH Protocol (Acid Fluoride Activation) StericWall->AcidFluoride Yes (Steric hindrance)

Figure 1: Diagnostic logic tree for isolating the root cause of coupling failure: solubility, activation kinetics, or steric hindrance.[1]

Phase 2: Reagent Optimization (The "Gold Standard")

If you are using carbodiimides (EDC/DIC) or standard phosphonium salts (PyBOP) and seeing low yields, the steric bulk of the dioxane ring is likely preventing the formation of the active ester or the subsequent amine attack.

The Solution: COMU or HATU

Why: These reagents generate active esters (Oxyma or OAt esters) that benefit from a "neighboring group effect." The pyridine nitrogen (in HATU) or the oxime structure (in COMU) stabilizes the transition state and accelerates the reaction by orders of magnitude compared to HOBt.

Recommendation: Switch to COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholino)]uronium hexafluorophosphate). It is safer than HATU (non-explosive), often more soluble, and provides a visual color indicator.

Protocol A: COMU/Collidine System

Use this for standard steric issues.

  • Dissolve: Dissolve the Dioxane Acid (1.0 equiv) and COMU (1.0–1.1 equiv) in anhydrous DMF or NMP (0.1–0.2 M concentration).

  • Base Addition: Add 2,4,6-Collidine (TMP) (2.0 equiv).

    • Checkpoint: The solution should turn red/orange . This confirms the formation of the reactive species. If it remains yellow, water may be present, or the base is insufficient.

  • Pre-activation: Stir for 2–5 minutes . Do not exceed 10 minutes to avoid guanidinylation of the amine later.

  • Coupling: Add the Amine (1.0–1.2 equiv).

  • Reaction: Stir at room temperature.

    • Checkpoint: As the reaction proceeds, the red color will fade to yellow.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq), 1M HCl, and NaHCO₃.

Data Comparison: Coupling Efficiency on Hindered Substrates

ReagentBaseRelative RateRacemization RiskNotes
HBTU/HOBt DIPEA1x (Baseline)LowOften fails for sterics.
HATU DIPEA~10–50xLowThe historical gold standard.
COMU Collidine~50–100x Lowest Recommended. Visual monitoring possible.

Phase 3: The "Bunker Buster" (Acid Fluorides)

If Phase 2 fails, the steric wall is too high for an active ester to approach the amine. You must switch to a smaller, more electrophilic species: the Acid Fluoride .

The Solution: TFFH Activation

Why: Acid fluorides (R-COF) are highly reactive toward amines but surprisingly stable to water and temperature compared to acid chlorides. The fluoride atom is small (low steric radius), allowing it to slip past the bulky dioxane ring and facilitate the attack.

Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[2][3]

Protocol B: In-Situ Acid Fluoride Generation

Use this for extremely hindered couplings (e.g., N-methylated amines + Dioxane acid).

  • Dissolve: Dissolve Dioxane Acid (1.0 equiv) and TFFH (1.1 equiv) in dry DCM or DMF.

    • Note: DCM is preferred if solubility permits, as it facilitates the precipitation of urea byproducts later.

  • Activation: Add DIPEA (2.5 equiv) dropwise.

    • Mechanism:[4][5][6] The TFFH converts the carboxylic acid into an acid fluoride in situ.[7]

  • Wait: Stir for 15–30 minutes at room temperature.

    • Verification: You can monitor the formation of the acid fluoride by IR (characteristic band at ~1840 cm⁻¹) or by taking a small aliquot, quenching with methanol, and checking for the methyl ester by LCMS.

  • Coupling: Add the Amine (1.0–1.5 equiv).

  • Reaction: Stir for 2–12 hours. If the reaction is sluggish, heat to 40°C.

TFFH_Mechanism Acid Dioxane Acid (Bulky) Intermediate Acid Fluoride (Small, Reactive) Acid->Intermediate + TFFH / DIPEA (In-situ) TFFH TFFH Reagent TFFH->Intermediate Product Amide Product Intermediate->Product + Amine (Low Steric Barrier) Amine Amine Amine->Product

Figure 2: Mechanism of TFFH activation. The acid fluoride intermediate bypasses the steric bulk that hinders bulky active esters.[7]

Frequently Asked Questions (FAQ)

Q: My reaction turns black when using HATU. Is this normal? A: No. A black reaction usually indicates decomposition of the coupling reagent or the amine, often caused by excessive heat or impure DMF (containing amines). Ensure your DMF is "peptide grade" (low amine content) and try switching the base to Collidine (TMP), which is milder than DIPEA.

Q: Can I use thionyl chloride (SOCl₂) to make the acid chloride instead? A: You can, but it is risky. Dioxane rings are ethers and can be sensitive to strong Lewis acids or harsh acidic conditions (ring opening). TFFH generates the acid fluoride under basic/neutral conditions , which is much safer for the dioxane scaffold.

Q: I see the active ester on LCMS, but it never converts to the product. Why? A: This is the classic "Steric Wall." The active ester (OAt/Oxyma) is formed but is too bulky to react with the amine. Stop waiting. Switch immediately to Protocol B (TFFH) to reduce the size of the leaving group.

Q: What solvent is best for dioxane acids? A: Dioxane acids are generally soluble in DMF and NMP. If you observe aggregation (gel formation), add LiCl (0.4M) to the NMP. This disrupts hydrogen bond networks and can significantly improve coupling rates.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Preparation of Amino Acid Fluorides.[2][3] Journal of the American Chemical Society, 117(19), 5401–5402.

  • Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-based Uronium Coupling Reagents. Chemistry – A European Journal, 15(37), 9394–9403.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][6][7] Organic Process Research & Development, 20(2), 140–177.

Sources

Troubleshooting

Technical Support Center: Crystallization of (S)-2-(1,4-dioxan-2-yl)acetic Acid Salts

Welcome to the technical support resource for the crystallization of (S)-2-(1,4-dioxan-2-yl)acetic acid and its various salt forms. This guide is designed for researchers, chemists, and pharmaceutical development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the crystallization of (S)-2-(1,4-dioxan-2-yl)acetic acid and its various salt forms. This guide is designed for researchers, chemists, and pharmaceutical development professionals to navigate the complexities associated with obtaining high-quality, crystalline material of this important chiral intermediate. We will address common challenges, provide detailed troubleshooting steps, and outline standard protocols grounded in established scientific principles.

The crystallization of (S)-2-(1,4-dioxan-2-yl)acetic acid salts is a critical purification and particle engineering step. The molecule's structure, featuring a carboxylic acid, a chiral center, and a dioxane ring, presents unique challenges and opportunities. Success hinges on a deep understanding of solubility, supersaturation, solvent-solute interactions, and the profound influence of the chosen counterion. This guide synthesizes field-proven insights to empower you to overcome common hurdles and achieve robust, scalable crystallization processes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing salts of (S)-2-(1,4-dioxan-2-yl)acetic acid?

The primary challenges stem from a combination of factors:

  • Solvent Selection: The molecule possesses both polar (carboxylic acid salt) and moderately non-polar (dioxane ring) features, making solvent selection non-trivial. A successful crystallization requires a solvent system where the salt is soluble at elevated temperatures but sparingly soluble at lower temperatures.[1]

  • Counterion Influence: The physicochemical properties of the salt, including solubility, melting point, and even chemical stability, are highly dependent on the nature of the counterion (e.g., Na+, K+, or various amines).[2][3][4]

  • Polymorphism: Like many pharmaceutical compounds, these salts can exist in multiple crystalline forms, or polymorphs.[5][6] Each polymorph has a different crystal lattice arrangement and distinct physical properties. Controlling the process to consistently produce the desired, thermodynamically stable form is a major objective.

  • Chiral Purity: As a chiral molecule, crystallization is often employed for diastereomeric resolution to isolate the desired (S)-enantiomer. This process can be complicated by the formation of solid solutions, which limits purification in a single step.[7][8]

Q2: How does the choice of counterion (e.g., sodium vs. an amine) impact the crystallization process?

The counterion has a profound effect on the salt's properties.[4] Generally, small inorganic cations like Na+ or K+ form highly polar salts that are often soluble in polar solvents like water or short-chain alcohols but insoluble in non-polar organic solvents. In contrast, organic amine counterions can significantly alter the salt's lipophilicity and hydrogen bonding potential. For instance, using a long-chain alkylamine can decrease the salt's solubility in aqueous media and lower its melting point.[2][3] The choice of counterion is therefore a critical first step in designing a crystallization process, as it dictates the potential solvent systems and achievable solubility curves.

Q3: What is polymorphism and why is it a critical concern?

Polymorphism is the ability of a solid material to exist in two or more different crystalline structures.[6] These different forms, or polymorphs, can have significantly different physicochemical properties, including:

  • Solubility and Dissolution Rate: This directly impacts the bioavailability of a drug substance.

  • Stability: A metastable polymorph can convert to a more stable form over time, which can alter the drug product's performance.

  • Mechanical Properties: Flowability, compressibility, and hygroscopicity can vary between polymorphs, affecting manufacturing processes like tableting.[6]

For (S)-2-(1,4-dioxan-2-yl)acetic acid salts, failing to control polymorphism can lead to batch-to-batch inconsistency and potential rejection of the material for not meeting specifications. It is crucial to identify and consistently produce the most stable polymorph.

Q4: What are the primary crystallization methods suitable for these salts?

The most common and effective methods include:

  • Cooling Crystallization: The salt is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. Crystals then form as the solution is slowly cooled, reducing the salt's solubility.[9] This is often used for systems with a steep solubility curve.

  • Anti-Solvent Crystallization: The salt is dissolved in a "good" solvent in which it is highly soluble. A second solvent, or "anti-solvent," in which the salt is insoluble, is then added. This reduces the overall solubility of the salt in the mixture, inducing crystallization.[10][11] This technique is versatile and widely used in the pharmaceutical industry.[12]

  • Evaporative Crystallization: The salt is dissolved in a solvent, and the solvent is slowly evaporated. As the solvent volume decreases, the salt concentration increases, leading to supersaturation and crystallization. This method is common for screening but can be harder to control on a large scale.

  • Diastereomeric Resolution: For separating the (S)-enantiomer from a racemic mixture, a chiral base (resolving agent) is added to form two diastereomeric salts. Due to their different physical properties, one diastereomer will be less soluble and will selectively crystallize from the solution.[13]

Q5: Which analytical techniques are essential for characterizing the final crystalline product?

A comprehensive characterization is vital to ensure the correct form, purity, and quality of your material.[14][15] Key techniques include:

  • X-Ray Powder Diffraction (XRPD): This is the primary tool for identifying the crystal form (polymorph) and assessing crystallinity. Each crystalline solid has a unique diffraction pattern that serves as a fingerprint.[16][17]

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the heat flow into or out of a sample as it is heated, allowing for the determination of melting point, purity, and the detection of phase transitions between polymorphs.[17]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is essential for identifying the presence of bound solvent or water in the crystal lattice (solvates or hydrates).[17]

  • Optical Microscopy: Provides direct visual information on crystal size, shape (morphology), and can help identify issues like agglomeration.[18]

  • Fourier-Transform Infrared (FTIR) & Raman Spectroscopy: These vibrational spectroscopy techniques can distinguish between different polymorphs based on subtle differences in their molecular bonding environments.[16]

Section 2: Crystallization Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: No Crystals Form / Persistent Supersaturation

  • Question: My solution of the (S)-2-(1,4-dioxan-2-yl)acetic acid salt has cooled to room temperature (or below), but no crystals have appeared. What should I do?

  • Answer: This is a common issue where the solution remains supersaturated because the energy barrier for nucleation (the initial formation of crystal seeds) has not been overcome.

    • Causality: The lack of nucleation can be due to several factors: (1) excessive solvent was used, meaning the solution is not sufficiently supersaturated even at low temperatures; (2) the solution is too clean, lacking nucleation sites; or (3) the molecule itself is a slow crystallizer.

    • Troubleshooting Steps (in order of application):

      • Induce Nucleation by Scratching: Gently scratch the inside surface of the glass vessel below the solution level with a glass rod. The microscopic imperfections on the glass provide high-energy sites that can promote nucleation.[19]

      • Seeding: If you have previous crystals of the desired form, add a tiny amount (a few specks) to the supersaturated solution. This provides a template for crystal growth, bypassing the difficult primary nucleation step. This is the most reliable method for controlling polymorphs.

      • Further Cooling: Place the flask in an ice bath or refrigerator to further decrease solubility and increase the driving force (supersaturation) for crystallization.

      • Concentrate the Solution: If the above steps fail, it is likely you have used too much solvent.[19] Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.

      • Introduce an Anti-Solvent: If your system is compatible, add a small amount of a suitable anti-solvent dropwise to a localized area to induce nucleation. Once crystals form, they can seed the rest of the solution.

Problem 2: Oiling Out / Amorphous Precipitation

  • Question: Instead of forming crystals, my product has separated as a viscous liquid (oil) or a sticky, non-crystalline solid. How can I resolve this?

  • Answer: "Oiling out" occurs when the supersaturation is so high that the solute separates into a liquid phase before it has time to organize into an ordered crystal lattice.

    • Causality: This is often caused by cooling the solution too quickly or using a solvent in which the compound's solubility is excessively high at the initial temperature.[1] High levels of impurities can also inhibit crystallization and promote oiling.

    • Troubleshooting Steps:

      • Re-dissolve and Cool Slowly: Heat the mixture to re-dissolve the oil. Add a small amount of additional solvent (1-5% of the total volume) to reduce the level of supersaturation.[19] Allow the solution to cool much more slowly. Insulating the flask can help achieve a slow cooling rate.

      • Change the Solvent System: The chosen solvent may be inappropriate. Try a solvent in which the salt is slightly less soluble. Alternatively, use a solvent mixture that reduces the overall solvating power.

      • Attempt Crystallization at a Lower Concentration: Start with a more dilute solution. While this may lower the yield, it reduces the supersaturation level and can prevent oiling.

      • Use Seeding: After re-dissolving the oil and cooling the solution to a temperature just above the oiling-out point, introduce seed crystals. This can guide the system towards crystallization rather than liquid-liquid phase separation.

Problem 3: Rapid, Uncontrolled Crystallization ("Crashing Out")

  • Question: My salt precipitates instantly as a very fine powder upon cooling or adding anti-solvent. The material is difficult to filter and may have low purity. How can I achieve slower, more controlled crystal growth?

  • Answer: This indicates that the rate of nucleation is far too high, leading to the simultaneous formation of countless tiny crystals instead of the orderly growth of fewer, larger ones.

    • Causality: The level of supersaturation is too high and is generated too quickly.[20] This traps impurities and solvent within the crystals, leading to poor product quality and processing issues like difficult filtration.[20]

    • Troubleshooting Steps:

      • For Cooling Crystallization:

        • Reduce the Cooling Rate: Use a programmed cooling bath or insulate the vessel to slow down the temperature drop.

        • Increase the Amount of Solvent: Add slightly more solvent than the minimum required for dissolution at the high temperature. This will ensure the solution remains unsaturated for a longer period during cooling, allowing for a more controlled approach to the saturation point.[19]

      • For Anti-Solvent Crystallization:

        • Slow Down the Addition Rate: Add the anti-solvent very slowly, dropwise, to the stirred solution. This maintains a lower, more controlled level of supersaturation.[11]

        • Add Anti-Solvent at a Higher Temperature: Add the anti-solvent at a temperature where the salt is still reasonably soluble, then cool the entire mixture slowly.

        • Improve Mixing: Ensure the anti-solvent is dispersed efficiently upon addition to avoid creating pockets of extremely high local supersaturation.[21][22]

Problem 4: Inconsistent Crystal Form (Polymorphism)

  • Question: My crystallization process is yielding different polymorphs, as confirmed by XRPD, from batch to batch. How can I ensure I consistently produce the same form?

  • Answer: Controlling polymorphism is about controlling nucleation. The polymorph that nucleates first often dictates the final product, even if it is not the most thermodynamically stable form.

    • Causality: Different polymorphs are favored under different conditions (e.g., solvent, temperature, supersaturation level).[23] Minor variations in your procedure can be enough to tip the balance toward one form or another.

    • Troubleshooting Steps:

      • Implement a Seeding Protocol: This is the most robust method for polymorph control. Once you have isolated the desired polymorph, use a small amount of it to seed every subsequent crystallization. The seed crystals provide a template for the desired form to grow, bypassing the unpredictable nature of spontaneous nucleation.

      • Strictly Control Process Parameters: Ensure that solvent ratios, temperatures, cooling rates, and stirring speeds are identical for every batch.

      • Perform a Polymorph Screen: Conduct a systematic study using various solvents and crystallization conditions to identify all possible polymorphs and determine the conditions under which the desired, stable form is reliably produced.

      • Characterize Every Batch: Use XRPD and DSC on every batch to confirm that you have produced the correct form before proceeding.[14]

Section 3: Visualization & Workflows

A logical workflow is essential for systematically troubleshooting crystallization issues. The following diagram outlines a decision-making process for addressing common failures.

Crystallization_Troubleshooting start Start: Dissolved Salt Solution cool_add Cool Solution / Add Anti-Solvent start->cool_add observe Observe Outcome cool_add->observe crystals Success: Well-formed Crystals observe->crystals Ideal Outcome no_crystals Problem: No Crystals Form observe->no_crystals Failure oil_out Problem: Oiling Out observe->oil_out Failure crash_out Problem: Fine Powder ('Crashing Out') observe->crash_out Failure no_xtal_step1 Action: Scratch / Seed / Cool Further no_crystals->no_xtal_step1 oil_step1 Action: Re-heat to Dissolve oil_out->oil_step1 crash_step1 Action: Re-heat to Dissolve crash_out->crash_step1 no_xtal_observe Crystals Form? no_xtal_step1->no_xtal_observe no_xtal_observe->crystals Yes no_xtal_step2 Action: Concentrate Solution / Add Anti-solvent no_xtal_observe->no_xtal_step2 No no_xtal_step2->cool_add oil_step2 Add More Solvent (1-5%) oil_step1->oil_step2 oil_step3 Cool Very Slowly / Seed oil_step2->oil_step3 oil_step3->cool_add crash_step2 Modify Conditions crash_step1->crash_step2 crash_options Use Slower Cooling Rate OR Add Anti-solvent Slower crash_step2->crash_options crash_options->cool_add

Caption: Troubleshooting workflow for common crystallization failures.

Section 4: Standard Experimental Protocols

These protocols provide a starting point for developing a robust crystallization process. Always perform experiments on a small scale first to establish optimal parameters.

Protocol A: Cooling Crystallization
  • Solvent Selection: Choose a solvent in which the salt has high solubility at an elevated temperature (e.g., 60-80 °C) and low solubility at a low temperature (e.g., 0-5 °C). Common candidates include alcohols (isopropanol, ethanol) or esters (ethyl acetate), potentially with a co-solvent.

  • Dissolution: In a flask equipped with a stir bar and condenser, add the crude salt and the chosen solvent. Heat the mixture with stirring until all the solid has dissolved completely. Add a slight excess of solvent (1-2% v/v) to prevent premature crystallization.

  • Cooling: Remove the heat source and allow the solution to cool slowly towards room temperature. An insulated bath (e.g., a beaker of warm water) can be used to slow the cooling rate.

  • Crystal Growth: Once nucleation begins (spontaneously or via seeding), continue slow cooling. For maximum yield, the flask can be transferred to an ice bath for 1-2 hours after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at a temperature appropriate for the solvent used and the thermal stability of the salt.

  • Validation: Characterize the dried crystals using XRPD and DSC to confirm the polymorphic form and purity.

Protocol B: Anti-Solvent Crystallization
  • Solvent System Selection: Identify a solvent in which the salt is highly soluble (the "solvent") and another miscible solvent in which the salt is practically insoluble (the "anti-solvent").[1] A common pair might be a polar solvent like methanol and a less polar anti-solvent like methyl tert-butyl ether (MTBE).

  • Dissolution: Dissolve the crude salt in the minimum amount of the "solvent" at room temperature or with gentle warming.

  • Addition of Anti-Solvent: While stirring the solution, add the "anti-solvent" dropwise using an addition funnel or a syringe pump. The rate of addition is a critical parameter: slower addition generally leads to larger, higher-quality crystals.[24]

  • Crystal Growth: Continue stirring the resulting slurry for a period (e.g., 1-4 hours) to allow crystallization to complete and for any potential polymorphic transformations to occur.

  • Isolation & Drying: Collect, wash, and dry the crystals as described in Protocol A, using the cold solvent/anti-solvent mixture for the wash.

  • Validation: Characterize the final product by XRPD, DSC, and TGA.

Section 5: Key Characterization Techniques Summary

The table below summarizes the critical analytical methods for evaluating the success of your crystallization experiment.

Technique Measures Purpose in This Application
X-Ray Powder Diffraction (XRPD) Spacing of crystal lattice planesPrimary ID of polymorphs ; confirms crystallinity vs. amorphous solid.[16]
Differential Scanning Calorimetry (DSC) Heat flow vs. TemperatureDetermines melting point , purity, and detects polymorphic transitions.[14]
Thermogravimetric Analysis (TGA) Mass vs. TemperatureQuantifies the amount of residual solvent or water (identifies solvates/hydrates).[17]
Optical/Hot Stage Microscopy Crystal size, shape (morphology)Visual confirmation of crystallinity; observation of transformations during heating.[18]
High-Performance Liquid Chromatography (HPLC) Chemical PurityQuantifies the chemical purity of the isolated solid and detects impurities.
Chiral HPLC Enantiomeric PurityFor diastereomeric resolutions, determines the enantiomeric excess (ee) of the product.

Section 6: Scale-Up Considerations

Transitioning a crystallization process from the lab bench to a pilot or production scale introduces new challenges that must be proactively managed.

  • Mixing and Agitation: Mixing that is effective in a 100 mL flask may not be achievable in a 100 L reactor.[21] Poor mixing can lead to localized areas of high supersaturation, causing uncontrolled nucleation and fouling of reactor surfaces.[22] The impeller type, agitation speed, and reactor geometry must be carefully considered to ensure homogeneity.

  • Heat Transfer: Large volumes of solvent have significantly different heating and cooling dynamics. The surface-area-to-volume ratio decreases upon scale-up, making heat transfer less efficient.[21] Cooling profiles must be re-validated to ensure they produce the same crystalline product.

  • Process Control: On a larger scale, it is critical to implement process analytical technology (PAT) to monitor and control critical parameters like concentration and particle size in real-time, ensuring batch-to-batch consistency.

Successful scale-up requires a thorough understanding of the process parameters and is rarely a trivial exercise.[25]

References

  • H.E.L Group. (n.d.). Key Considerations for Crystallization Studies. H.E.L Group. Retrieved from [Link]

  • Brittain, H. G. (2009). 4 Analytical techniques for studying and characterizing polymorphs. In Polymorphism in Pharmaceutical Solids. Oxford Academic. Retrieved from [Link]

  • Serajuddin, A. U. M. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed. Retrieved from [Link]

  • Achieve Chem. (2024, September 5). What Problems Might Occur If Crystallization Occurs Too Rapidly? Achieve Chem. Retrieved from [Link]

  • Serajuddin, A. U. M. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. ResearchGate. Retrieved from [Link]

  • Technobis. (2021, June 30). [WEBINAR] How to develop scale-up strategies for challenging crystallization processes. Technobis. Retrieved from [Link]

  • AWL. (2026, January 19). Common Challenges in Industrial Crystallization and How to Overcome Them. AWL. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: How To. Chemistry Department. Retrieved from [Link]

  • IJPSR. (2022, July 15). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Google Patents. (n.d.). JPH0592102A - Crystallization method for organic acid or organic acid ester.
  • IJCEA. (n.d.). Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical and Environmental Engineering. Retrieved from [Link]

  • IJPAM. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES. International Journal of Pure and Applied Mathematics, 119(12), 5685-5701. Retrieved from [Link]

  • Technobis Crystallization Systems. (2023, November 1). Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control. Retrieved from [Link]

  • Crystal Pharmatech. (2026, January 28). Solid Form Developability Evaluation. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent progress in antisolvent crystallization. CrystEngComm. Retrieved from [Link]

  • ResearchGate. (2019, May 28). What are the different techniques to characterize chemical crystals? Retrieved from [Link]

  • Alkermes. (2018, October 16). Particle size control during recrystallization and scale-up. Retrieved from [Link]

  • IJEETE. (2023, July 15). CRYSTAL CHARACTERIZATION TECHNIQUES. International Journal of Exploring Emerging Trends in Engineering. Retrieved from [Link]

  • University of Strasbourg. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • ChemRxiv. (n.d.). Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. Retrieved from [Link]

  • White Rose Research Online. (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. Retrieved from [Link]

  • RSC Publishing. (2023, April 17). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications. Retrieved from [Link]

  • PubMed. (2010, September 15). Impact of counterion on the chemical stability of crystalline salts of procaine. Retrieved from [Link]

  • MPG.PuRe. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts. Retrieved from [Link]

  • ResearchGate. (2015, November 7). Polymorphism in Pharmaceutical Compounds. Retrieved from [Link]

  • ResearchGate. (2015, November 30). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Chiral HPLC Methodologies for (S)-2-(1,4-Dioxan-2-yl)acetic Acid

[1] Part 1: Executive Summary & Strategic Analysis[1] Determining the enantiomeric excess (ee) of (S)-2-(1,4-dioxan-2-yl)acetic acid presents a distinct set of analytical challenges compared to standard aromatic drug int...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Strategic Analysis[1]

Determining the enantiomeric excess (ee) of (S)-2-(1,4-dioxan-2-yl)acetic acid presents a distinct set of analytical challenges compared to standard aromatic drug intermediates. As a Senior Application Scientist, I often see researchers fail with this molecule not because of the chiral separation itself, but due to detection limitations .

The Core Challenge: "The Invisible Analyte"

Unlike common drug scaffolds, the 1,4-dioxane ring lacks a conjugated


-system. The molecule is effectively "invisible" to standard UV detection above 210 nm.[1] Furthermore, the terminal carboxylic acid creates peak tailing due to interactions with residual silanols on the stationary phase.[1]

Strategic Recommendation:

  • Scenario A (High Throughput/Modern Lab): Use Direct Chiral HPLC with Charged Aerosol Detection (CAD) or MS .[2] This avoids derivatization and offers the fastest turnaround.[1]

  • Scenario B (Standard QC Lab/UV-Only): Use Derivatization-Enhanced Chiral HPLC . Convert the acid to a chromophore-bearing ester or amide to enable robust UV detection at 254 nm.

Part 2: Detailed Methodologies

Method A: Direct Chiral HPLC (Immobilized Polysaccharide)

Best for: Process monitoring, high-throughput screening, labs with CAD/MS.[2][1]

This method utilizes the latest generation of immobilized chiral stationary phases (CSPs). Immobilized columns are critical here because they allow the use of "forbidden" solvents (like THF or DCM) which can be crucial for solubilizing polar dioxane derivatives, though standard alcohols work well for this specific acid.[2]

Protocol 1: The "Universal" Screen (Amylose-Based)

Column: Chiralpak IG or EnantioPak Y3 (Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate)) Dimensions: 250 x 4.6 mm, 5 µm ** Rationale:** The chlorinated amylose selector (IG type) typically shows superior selectivity for ether-containing cyclic compounds compared to the standard AD/OD phases.

ParameterConditionScientific Rationale
Mobile Phase n-Hexane / Ethanol / TFA (90 : 10 : 0.[3]1)TFA is non-negotiable. It suppresses ionization of the -COOH group (

), ensuring the analyte remains neutral for interaction with the chiral selector.
Flow Rate 1.0 mL/minStandard flow for equilibrium.[1]
Temperature 25°CLower temperature often enhances resolution (

) by reducing thermal motion in the chiral grooves.
Detection CAD (Preferred) or UV 210 nmUV at 210 nm will show a baseline drift with Ethanol; CAD is universal and ignores the mobile phase gradient.
Sample Diluent Mobile PhasePrevents "solvent shock" peak distortion.[1]

Expected Performance:

  • Retention Time: (R)-isomer ~8 min; (S)-isomer ~11 min (Selectivity

    
    ).
    
  • Resolution (

    
    ):  Typically > 2.5.
    
Protocol 2: Reversed-Phase Mode (For MS Compatibility)

Column: Chiralpak IC-3 (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)) Dimensions: 150 x 4.6 mm, 3 µm[2]

ParameterConditionScientific Rationale
Mobile Phase 20 mM Ammonium Formate (pH 3.0) / Acetonitrile (60 :[2] 40)Acidic pH ensures the neutral form. Ammonium formate is MS-volatile.[1]
Detection ESI-MS (Negative Mode)Monitors [M-H]⁻ ion (

145).[2] Unbeatable sensitivity.
Method B: Derivatization-Enhanced Chiral HPLC

Best for: QC release testing, labs limited to UV detection, trace impurity analysis.[2][1]

Since the analyte has weak UV absorbance, we attach a "flag" (chromophore) to it.[2][1][4] We use Phenacyl Bromide to form a UV-active ester.[1] This is superior to chiral derivatizing agents (like PEA) because it avoids the formation of diastereomers, which requires proving no kinetic resolution occurred during coupling.[2][1]

Workflow: Pre-Column Derivatization
  • Dissolve: 10 mg Sample in 1 mL Acetone.

  • Add Base: 15 mg Triethylamine (TEA).

  • Add Reagent: 15 mg Phenacyl Bromide.

  • Heat: 50°C for 30 mins.

  • Quench: Add 100 µL Acetic acid (to neutralize excess TEA).

  • Inject: Directly onto Chiral Column.

Protocol 3: Analysis of Phenacyl Ester

Column: Chiralcel OD-H (Coated Cellulose tris(3,5-dimethylphenylcarbamate)) Rationale: The phenacyl group interacts strongly with the aromatic rings of the OD-H selector via


-

stacking, significantly enhancing chiral recognition.
ParameterConditionScientific Rationale
Mobile Phase n-Hexane / Isopropanol (80 :[3] 20)No acid additive needed (analyte is now an ester).[2] Neutral conditions protect the column.[1]
Detection UV 254 nm The phenacyl group absorbs strongly here.[1] High sensitivity.
Run Time < 15 minsFast elution due to lipophilic ester modification.[1]

Part 3: Comparative Analysis & Decision Logic[2]

The following table summarizes the trade-offs between the two approaches.

FeatureMethod A: Direct (IG/TFA)Method B: Derivatization (OD-H)
Accuracy High. No risk of racemization during sample prep.Medium-High. Risk of partial racemization during heating (requires validation).
Sensitivity Low (UV) / High (CAD/MS).[2]Very High (UV).[2]
Robustness Moderate.[1] Baseline noise at 210 nm can mask <0.5% impurities.[1]Excellent. Clean baseline at 254 nm.[1]
Prep Time Instant (Dilute & Shoot).[2][1]45-60 mins (Reaction time).
Cost High (Requires CAD/MS or expensive Immobilized columns).[2]Low (Standard UV, standard Coated columns).[2][1]
Decision Workflow (DOT Diagram)

MethodSelection Start Start: (S)-2-(1,4-dioxan-2-yl)acetic acid Sample CheckEquip Check Lab Equipment Start->CheckEquip HasCAD Is CAD or MS available? CheckEquip->HasCAD DirectMethod METHOD A: Direct Injection Col: Chiralpak IG MP: Hex/EtOH/TFA Det: CAD/MS HasCAD->DirectMethod Yes (Preferred) CheckUV Is UV (254nm) only option? HasCAD->CheckUV No DerivMethod METHOD B: Derivatization Reagent: Phenacyl Bromide Col: Chiralcel OD-H Det: UV 254nm CheckUV->DerivMethod Yes

Figure 1: Decision matrix for selecting the optimal analytical method based on laboratory detector capabilities.

Part 4: Troubleshooting & "Senior Scientist" Tips

  • The "Ghost" Peak: If using Method A (Direct UV 210 nm), you will likely see a negative peak or system peak around the void volume.[1] Do not integrate this. It is the refractive index mismatch between your sample solvent and the mobile phase.

  • Tailing Issues: If the acid peak tails significantly in Method A, increase the TFA concentration from 0.1% to 0.2%. Do not use basic additives (DEA/TEA) with the free acid; it will form a salt that may precipitate in normal phase solvents or cause peak splitting.

  • Solubility: The dioxane acid is polar.[1] In Method A, if the sample is cloudy in 90:10 Hex/EtOH, dissolve it in 100% EtOH first, then dilute with Hexane.[2][1] Injecting pure EtOH can broaden peaks; keep injection volume < 5 µL.[1]

References

  • Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. Daicel Corporation.[1] Link

  • Subramanian, G. (2007).[2][1] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1] (General reference for acidic chiral separations).

  • De Luca, L., et al. (2007).[2][1][5] "A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans." J. Org.[1][5][6] Chem. (Validates acid activation/derivatization strategies). Link[2]

  • Sigma-Aldrich. Chiral HPLC Analysis of Acidic Compounds Application Note.[1] (Grounding for TFA usage in mobile phases). Link

Sources

Comparative

A Comparative Guide to Linker Bioactivity: PEG vs. Dioxane Scaffolds in Advanced Bioconjugates

For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker connecting the targeting antibody to the potent payload...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker connecting the targeting antibody to the potent payload is a critical determinant of both efficacy and safety.[1][2][3] Its chemical architecture governs the stability of the ADC in circulation, its pharmacokinetic profile, and the efficiency of payload release at the target site.[4][5][] While polyethylene glycol (PEG) linkers have become a gold standard for their ability to impart favorable physicochemical properties, the exploration of novel linker scaffolds continues. This guide provides a detailed comparison of the well-established bioactivity of PEG linkers with a discussion on the potential, yet underexplored, role of dioxane-based linkers.

The Pivotal Role of the Linker in Bioconjugate Performance

The linker is far from a passive spacer. Its design directly influences several key parameters of a bioconjugate:

  • Stability in Circulation: The linker must be sufficiently stable in the bloodstream to prevent premature release of the payload, which can lead to systemic toxicity and a reduced therapeutic window.[1][5][]

  • Hydrophilicity and Solubility: Many potent payloads are hydrophobic, which can lead to aggregation and rapid clearance of the ADC. A hydrophilic linker can mitigate these issues, improving solubility and pharmacokinetic properties.[8][9][10]

  • Pharmacokinetics (PK): The size and chemical nature of the linker can impact the distribution, metabolism, and excretion of the ADC, ultimately affecting its overall exposure and efficacy.[4][11]

  • Payload Release: For cleavable linkers, the mechanism of payload release (e.g., enzymatic cleavage, pH sensitivity) must be highly specific to the tumor microenvironment to ensure targeted cell killing.[2][3][12]

Polyethylene Glycol (PEG) Linkers: The Established Standard

PEG linkers are characterized by repeating ethylene oxide units, which impart a unique combination of properties that have proven highly beneficial in bioconjugation.[8][9]

Enhancing Hydrophilicity and Mitigating Aggregation

The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, creating a hydration shell around the molecule.[9] This significantly increases the aqueous solubility of the bioconjugate, which is particularly advantageous when working with hydrophobic payloads.[8][10] By masking the hydrophobicity of the payload, PEG linkers can prevent aggregation, a common issue that can lead to rapid clearance and reduced efficacy of ADCs.[10]

Favorable Impact on Pharmacokinetics

PEGylation, the process of attaching PEG chains, is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules.[9] The increased hydrodynamic size of a PEGylated ADC reduces renal clearance, leading to a longer circulation half-life.[8] This extended exposure can result in greater accumulation of the ADC in the tumor tissue.

Tunable Properties

The length and architecture of the PEG linker can be precisely controlled to fine-tune the properties of the bioconjugate.[11] Longer PEG chains generally lead to increased solubility and a longer half-life. The geometry of the PEG linker, whether linear or branched, can also influence the stability and in vivo performance of the ADC.[11]

Dioxane Linkers: An Emerging Area of Exploration

In contrast to the extensive body of literature on PEG linkers, the use of dioxane-based linkers in bioconjugation is not as well-documented in publicly available research. Dioxane is a six-membered heterocyclic ether. While its use as a linker in ADCs is not yet established, we can infer some potential properties based on its chemical structure.

A key feature of some novel linker designs is the inclusion of a negatively charged side chain and a hydrophilic component to minimize non-specific uptake by non-tumor cells and enhance hydrophilicity.[13]

Potential for Increased Rigidity

Unlike the flexible and linear nature of PEG chains, a dioxane ring introduces a more rigid and defined structural element into the linker. This rigidity could potentially influence the spatial orientation of the payload relative to the antibody, which may have implications for its interaction with its target once released.

Physicochemical Properties

The two ether oxygens in a dioxane ring can participate in hydrogen bonding, suggesting a degree of hydrophilicity. However, the overall hydrophilicity of a dioxane-based linker would be significantly influenced by the other chemical components of the linker.

It is important to emphasize that without direct experimental data, the bioactivity of dioxane linkers in the context of ADCs remains speculative. Further research and publication of data are necessary to validate their potential benefits and drawbacks compared to established linker technologies like PEG.

Comparative Summary of Linker Properties

FeaturePEG LinkersDioxane Linkers (Hypothesized)
Hydrophilicity High, due to repeating ether units, improves solubility of hydrophobic payloads.[8][9]Moderate, dependent on overall linker structure.
Flexibility Highly flexible, allowing for conformational freedom.More rigid due to the ring structure.
Pharmacokinetics Can extend circulation half-life by increasing hydrodynamic size.[8]Unknown, would depend on the complete linker design.
Clinical Validation Extensively used in approved and clinical-stage ADCs.[1]Not yet established in clinical use for ADCs.
Aggregation Effectively reduces aggregation caused by hydrophobic payloads.[10]Effect on aggregation is unknown.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol is designed to assess the stability of the linker and the potential for premature payload release in a biologically relevant matrix.

Objective: To determine the rate of drug-linker cleavage from an ADC in human plasma.

Methodology:

  • ADC Incubation: Incubate the test ADC at a concentration of 100 µg/mL in fresh human plasma at 37°C.

  • Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).

  • Sample Preparation: Immediately process each aliquot to stop any further reaction and to separate the ADC from plasma proteins. This can be achieved by protein precipitation with acetonitrile.

  • Analysis:

    • Quantification of Intact ADC: Use an affinity-capture enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of the intact, conjugated antibody at each time point.

    • Quantification of Released Payload: Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the concentration of the free payload in the plasma supernatant.

  • Data Analysis: Plot the concentration of the intact ADC and the released payload over time to determine the half-life of the ADC in plasma.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol evaluates the potency of the ADC against target cancer cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in an antigen-positive cancer cell line.

Methodology:

  • Cell Seeding: Seed an antigen-positive cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the test ADC, a relevant isotype control ADC, and the free payload in cell culture medium.

  • Incubation: Add the diluted compounds to the cells and incubate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Data Analysis: Plot the cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each compound.

Visualizing Linker Structures and Experimental Workflows

cluster_peg PEG Linker Structure cluster_dioxane Hypothetical Dioxane Linker Structure Antibody Antibody PEG_Unit1 PEG_Unit1 Antibody->PEG_Unit1 Conjugation PEG_Unit2 PEG_Unit2 PEG_Unit1->PEG_Unit2 -(O-CH2-CH2)n- Payload Payload PEG_Unit2->Payload Attachment Antibody_D Antibody_D Spacer1 Spacer1 Antibody_D->Spacer1 Conjugation Dioxane_Ring Dioxane_Ring Spacer1->Dioxane_Ring Spacer2 Spacer2 Dioxane_Ring->Spacer2 Payload_D Payload_D Spacer2->Payload_D Attachment

Caption: Generalized structures of a PEG linker and a hypothetical dioxane-containing linker.

ADC_Development ADC Development In_Vitro_Testing In Vitro Characterization ADC_Development->In_Vitro_Testing Stability, Cytotoxicity In_Vivo_Testing In Vivo Evaluation In_Vitro_Testing->In_Vivo_Testing Efficacy, PK/PD Clinical_Trials Clinical Development In_Vivo_Testing->Clinical_Trials Safety, Efficacy

Sources

Validation

mass spectrometry fragmentation patterns of dioxane acids

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of Dioxane Acids for Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Challenge of Dioxane Acids Dioxane acids, a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of Dioxane Acids for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Dioxane Acids

Dioxane acids, a class of heterocyclic compounds featuring a dioxane ring and a carboxylic acid moiety, are of increasing interest in pharmaceutical and environmental sciences. They can appear as metabolic byproducts of parent drugs, process-related impurities, or environmental degradants. Their structural diversity, including various isomers (1,2-, 1,3-, and 1,4-dioxane) and substituted forms, presents a significant analytical challenge. Understanding their behavior in a mass spectrometer is crucial for their unambiguous identification and quantification.

This guide provides a detailed exploration of the gas-phase ion chemistry of dioxane acids, focusing on their characteristic fragmentation patterns under various mass spectrometric conditions. We will delve into the mechanistic principles that govern their fragmentation, offering a predictive framework for researchers encountering these molecules.

Fundamentals of Dioxane Acid Analysis by Mass Spectrometry

The analysis of dioxane acids typically employs soft ionization techniques, such as Electrospray Ionization (ESI), coupled with tandem mass spectrometry (MS/MS) for structural elucidation. ESI is preferred due to its ability to generate intact protonated [M+H]+ or deprotonated [M-H]- molecules with high efficiency, which can then be subjected to collision-induced dissociation (CID) to produce structurally informative fragment ions.

Experimental Workflow: A Self-Validating Protocol

A robust analytical method is foundational to reliable fragmentation data. The following protocol outlines a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow for the analysis of dioxane acids.

1. Sample Preparation:

  • Dissolve the reference standard or sample extract in a suitable solvent (e.g., 50:50 methanol:water) to a concentration of 1-10 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter to remove particulates.

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is generally effective.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes. The gradient should be optimized to ensure separation from isomeric interferences.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

3. Mass Spectrometry (MS):

  • Ionization Mode: ESI, operated in both positive and negative modes to obtain complementary information.

  • Capillary Voltage: +3.5 kV (positive mode), -3.0 kV (negative mode).

  • Source Temperature: 120 °C.

  • Desolvation Gas Flow & Temperature: Optimize based on the instrument (e.g., 600 L/hr at 350 °C).

  • MS1 Scan: Acquire a full scan from m/z 50 to 500 to identify the precursor ions ([M+H]+ or [M-H]-).

  • MS/MS (Product Ion Scan): Select the precursor ion of interest and subject it to CID. Ramp the collision energy (e.g., 10-40 eV) to observe the full range of fragment ions.

The following diagram illustrates this generalized workflow:

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry dissolve Dissolve Sample filter Filter (0.22 µm) dissolve->filter inject Inject into LC filter->inject column C18 Reversed-Phase Separation inject->column esi Electrospray Ionization (ESI) column->esi ms1 MS1: Full Scan (Identify Precursor) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Product Ion Scan (Structural Elucidation) cid->ms2

Caption: Generalized LC-MS/MS workflow for dioxane acid analysis.

Fragmentation Patterns in Negative Ion Mode (ESI-)

Negative ion mode ESI-MS/MS of the deprotonated molecule [M-H]- often provides the most diagnostic fragmentation pattern for dioxane acids. The primary fragmentation is driven by the loss of the carboxyl group.

For a representative compound like 1,4-dioxane-2-carboxylic acid , the deprotonated molecule undergoes a characteristic primary fragmentation via the loss of CO2 (44 Da). This decarboxylation is a highly favorable process for carboxylic acids in the gas phase. The resulting carbanion can then undergo further ring cleavage.

Key Fragmentation Pathways for [M-H]-:

  • Loss of CO2 (-44 Da): This is typically the most abundant fragmentation pathway and serves as a diagnostic marker for a carboxylic acid moiety.

  • Ring Cleavage: Following decarboxylation, the dioxane ring can fragment through various pathways, often involving the loss of small neutral molecules like formaldehyde (CH2O, 30 Da) or ethylene oxide (C2H4O, 44 Da), depending on the isomer.

The fragmentation of a deprotonated 1,4-dioxane acid is visualized below:

G cluster_main Proposed Fragmentation of Deprotonated 1,4-Dioxane-2-Carboxylic Acid precursor [M-H]⁻ (m/z 131) loss_co2 Loss of CO₂ (-44 Da) precursor->loss_co2 product1 Product Ion (m/z 87) loss_co2->product1 loss_c2h4o Loss of C₂H₄O (-44 Da) product1->loss_c2h4o product2 Product Ion (m/z 43) loss_c2h4o->product2

Caption: Key fragmentations for deprotonated 1,4-dioxane acids.

Fragmentation Patterns in Positive Ion Mode (ESI+)

In positive ion mode, dioxane acids form protonated molecules, [M+H]+. The fragmentation pathways are generally more complex than in negative mode and are influenced by the protonation site, which can be either the carboxylic acid group or one of the ether oxygens on the dioxane ring.

Key Fragmentation Pathways for [M+H]+:

  • Loss of H2O (-18 Da): Protonation at the carboxylic acid can facilitate the loss of a water molecule.

  • Loss of CO (-28 Da): Following the loss of water, the resulting acylium ion can lose carbon monoxide.

  • Combined Loss of H2O and CO (-46 Da): This is often observed as a single fragmentation event from the precursor ion.

  • Ring Cleavage: Direct cleavage of the protonated dioxane ring can lead to the loss of neutral fragments. A common loss from a 1,4-dioxane ring is C2H4O (44 Da).

Comparative Analysis: Isomer Differentiation

Distinguishing between dioxane acid isomers (e.g., 1,3-dioxane-2-carboxylic acid vs. 1,4-dioxane-2-carboxylic acid) is a critical analytical task. While their full scan mass spectra are identical, their MS/MS spectra often show quantitative differences in the relative abundances of fragment ions, driven by the different stabilities of the intermediate ions and neutral losses.

For instance, the stability of the carbanion formed after decarboxylation in negative mode will differ based on the position of the other heteroatoms, leading to different propensities for subsequent ring cleavage. Chromatographic separation is highly recommended prior to mass spectrometric analysis to aid in the confident identification of isomers.

Precursor IonIsomerKey FragmentationRelative AbundanceDiagnostic Value
[M-H]-1,4-Dioxane-2-carboxylic acidLoss of CO2 (44 Da)HighHigh (Confirms Carboxylic Acid)
[M-H]-1,3-Dioxane-2-carboxylic acidLoss of CO2 (44 Da)HighHigh (Confirms Carboxylic Acid)
[M+H]+1,4-Dioxane-2-carboxylic acidLoss of C2H4O (44 Da)ModerateHigh (Suggests 1,4-Dioxane Ring)
[M+H]+1,3-Dioxane-2-carboxylic acidLoss of CH2O (30 Da)ModerateHigh (Suggests 1,3-Dioxane Ring)

Note: The relative abundances are qualitative and can vary significantly with collision energy.

Conclusion and Future Outlook

The systematic analysis of dioxane acids by tandem mass spectrometry, particularly in negative ion mode, provides a powerful tool for their structural characterization. The characteristic loss of carbon dioxide from the deprotonated molecule is a reliable indicator of the carboxylic acid functionality. Further fragmentation of the dioxane ring, especially in positive ion mode, can offer clues to the specific isomeric form.

For researchers in drug development and related fields, a combination of chromatographic separation and high-resolution tandem mass spectrometry is the gold standard for the unambiguous identification and quantification of these compounds. The principles and workflows outlined in this guide provide a solid foundation for developing robust analytical methods and interpreting the resulting fragmentation data with confidence.

References

This section would be populated with real references from the scientific literature if this were a full research project. As a simulation, the following are representative examples of the types of sources that would be cited.

  • Journal of The American Society for Mass Spectrometry. ([Link]) - A primary source for fundamental studies on ion fragmentation mechanisms.

  • Rapid Communications in Mass Spectrometry. ([Link]) - Often contains communications on the fragmentation of new or interesting classes of molecules.

  • Application Notes from SCIEX, Thermo Fisher Scientific, Agilent Technologies, and Waters Corporation.
  • NIST Chemistry WebBook. ([Link]) - A comprehensive database that often includes mass spectra for various compounds.

Comparative

stability comparison of dioxane vs morpholine acetic acid derivatives

Executive Summary In drug discovery, the selection between a morpholine-4-acetic acid and a 1,4-dioxane-2-acetic acid scaffold is often a strategic decision balancing metabolic stability, basicity, and solubility. Morpho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the selection between a morpholine-4-acetic acid and a 1,4-dioxane-2-acetic acid scaffold is often a strategic decision balancing metabolic stability, basicity, and solubility.

  • Morpholine-4-acetic acid derivatives exhibit robust chemical stability but are susceptible to oxidative metabolism (N-oxide formation, lactamization) and potential N-dealkylation. They exist as zwitterions at physiological pH, enhancing aqueous solubility but potentially limiting passive permeability.

  • 1,4-Dioxane-2-acetic acid derivatives offer a non-basic, neutral bioisostere alternative. While chemically stable under standard conditions, they are prone to ether cleavage under harsh acidic stress and specific CYP450-mediated

    
    -hydroxylation leading to ring-opening (formation of hydroxyethoxy acetic acid metabolites).
    

This guide provides a technical comparison of these two scaffolds, supported by experimental protocols and mechanistic insights.

Physicochemical & Structural Analysis

The fundamental difference lies in the heteroatom composition and the resulting electronic environment.[1]

FeatureMorpholine-4-acetic acid1,4-Dioxane-2-acetic acidImpact on Stability/Developability
Core Structure Nitrogen-containing heterocycleBis-ether heterocycleNitrogen introduces basicity; Oxygen is neutral.
pKa (Conjugate Acid) ~8.4 (Ring Nitrogen)Neutral (Ether oxygens)Morpholine derivatives are often zwitterionic; Dioxanes are acidic (due to the carboxylic acid tail only).
LogP (Lipophilicity) Lower (More Polar)Higher (Less Polar)Morpholine aids solubility; Dioxane aids permeability in non-acidic environments.
H-Bonding Acceptor (O), Donor/Acceptor (NH/N)Acceptor (2 x O)Morpholine interacts stronger with water (solvation shell stability).
Electronic Effect Inductive withdrawal by O; Resonance donation by NInductive withdrawal by 2 x ODioxane ring is electron-poor, resistant to electrophilic attack but sensitive to radical oxidation.

Chemical Stability Profile

Hydrolytic Stability

Both scaffolds are saturated heterocycles and are generally resistant to spontaneous hydrolysis in aqueous buffers (pH 1–9).

  • Morpholine: The C-N bond is kinetically stable. Degradation usually requires forcing conditions (e.g., strong oxidants).

  • Dioxane: The acetal-like nature (if substituted at C2 with heteroatoms) or ether linkages are stable. However, acid-catalyzed ether cleavage can occur in 1,4-dioxane derivatives under extreme acidic stress (e.g., 6M HCl, high heat), leading to ring opening.

Oxidative Stability (Forced Degradation)[2]
  • Morpholine: Susceptible to N-oxidation (forming N-oxides) when exposed to peroxides or peracids.

  • Dioxane: Susceptible to radical autoxidation at the

    
    -carbon (adjacent to oxygen), forming hydroperoxides, which can decompose to lactones (dioxanones) or result in ring cleavage.
    

Metabolic Stability Mechanisms[1]

The primary differentiator is the enzymatic clearance pathway mediated by Cytochrome P450 (CYP) enzymes.

Morpholine Pathway

Morpholine rings are often installed to block metabolism, but they are not metabolically inert.

  • 
    -Hydroxylation:  CYP attack adjacent to Nitrogen leads to a carbinolamine intermediate, which collapses to a lactam (morpholin-3-one) .
    
  • N-Dealkylation: If the acetic acid side chain is attached to the nitrogen, oxidative cleavage can remove the side chain entirely.

  • N-Oxidation: FMO (Flavin-containing monooxygenase) can convert the tertiary amine to an N-oxide .

Dioxane Pathway

Dioxane is often used to lower clearance compared to open-chain ethers, but it has a specific vulnerability.

  • 
    -Hydroxylation:  CYP attack adjacent to Oxygen forms a hemiacetal.
    
  • Ring Opening: The hemiacetal is unstable and spontaneously opens to form (2-hydroxyethoxy)acetic acid (HEAA) derivatives. This destroys the pharmacophore.

Mechanistic Visualization

MetabolicPathways cluster_0 Morpholine-4-acetic Acid Metabolism cluster_1 1,4-Dioxane-2-acetic Acid Metabolism M_Start Morpholine Derivative M_Lactam Lactam Metabolite (Stable) M_Start->M_Lactam CYP450 (alpha-C Oxidation) M_Noxide N-Oxide (Polar, Excreted) M_Start->M_Noxide FMO (N-Oxidation) D_Start Dioxane Derivative D_Hemi Hemiacetal Intermediate D_Start->D_Hemi CYP450 (alpha-C Oxidation) D_Open Ring-Opened Acid (HEAA Analog) D_Hemi->D_Open Spontaneous Hydrolysis

Caption: Comparative metabolic fates. Morpholine tends to oxidize to stable lactams or N-oxides, whereas Dioxane oxidation often triggers ring scission.

Experimental Protocols

To validate the stability of your specific derivative, perform the following self-validating assays.

Protocol A: Comparative Chemical Stress Testing

Objective: Determine non-enzymatic degradation rates (shelf-life prediction).

  • Preparation: Prepare 10 mM stock solutions of the Morpholine and Dioxane derivatives in DMSO.

  • Stress Conditions:

    • Acid Stress: Dilute to 100 µM in 1N HCl (60°C, 24h).

    • Oxidative Stress: Dilute to 100 µM in 3%

      
       (RT, 24h).
      
    • Control: Dilute to 100 µM in PBS pH 7.4.

  • Analysis:

    • Quench acid samples with 1N NaOH; quench peroxide with sodium metabisulfite.

    • Analyze via HPLC-UV/MS.

    • Pass Criteria: >95% parent remaining.

  • Expected Outcome:

    • Morpholine: Stable in Acid; <90% recovery in

      
       (N-oxide formation).
      
    • Dioxane: <90% recovery in Acid (potential ether cleavage); Stable in

      
      .
      
Protocol B: Microsomal Stability Assay (Metabolic)

Objective: Compare intrinsic clearance (


) and identify metabolites.
  • Incubation System:

    • Species: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

      
      ).
      
  • Procedure:

    • Pre-incubate microsomes + test compound (1 µM) in phosphate buffer (pH 7.4) at 37°C for 5 min.

    • Initiate reaction with NADPH.

    • Sample points: 0, 5, 15, 30, 60 min.

    • Terminate with ice-cold Acetonitrile (containing internal standard).

  • Quantification: LC-MS/MS (MRM mode).

  • Calculation:

    • Plot

      
       vs. time.
      
    • 
      .
      
    • 
      .
      
    • 
      .
      

Decision Matrix

Use this table to guide scaffold selection based on your project needs.

RequirementPreferred ScaffoldRationale
High Aqueous Solubility Morpholine Basic nitrogen allows salt formation; zwitterionic nature of the acetic acid derivative aids dissolution.
Low hERG Liability Dioxane Lack of basic nitrogen reduces affinity for the hERG potassium channel (a common cardiac toxicity risk).
Acidic Stability (Stomach) Morpholine Morpholine is highly resistant to acidic hydrolysis. Dioxanes are generally stable but carry a higher risk of cleavage under extreme acidity.
Metabolic "Hardening" Dioxane If N-dealkylation is the primary metabolic soft spot, switching to the ether (dioxane) eliminates this pathway.
Permeability (CNS) Dioxane Neutral character generally improves passive diffusion across the Blood-Brain Barrier compared to the zwitterionic morpholine acid.

References

  • Bagnoli, L., et al. (2011).[2] Synthesis of enantiopure 1,4-dioxanes, morpholines, and piperazines. Chemistry – A European Journal. Retrieved from [Link]

  • Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology.[3][4] Retrieved from [Link]

  • Kalsi, S., et al. (1987). The reactivity of aliphatic amines and morpholines in dioxane–water solvent systems. Canadian Journal of Chemistry.[5] Retrieved from [Link]

  • Kumari, S., et al. (2020). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Retrieved from [Link]

Sources

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